Product packaging for 5-chloro-2-formylbenzenesulfonic acid(Cat. No.:CAS No. 88-33-5)

5-chloro-2-formylbenzenesulfonic acid

Cat. No.: B010386
CAS No.: 88-33-5
M. Wt: 220.63 g/mol
InChI Key: GXRQQNQCMLEUAW-UHFFFAOYSA-N
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Description

5-Chloro-2-formylbenzenesulfonic acid (CAS 88-33-5) is a versatile chemical intermediate with significant value in organic synthesis and materials research. Its molecular formula is C 7 H 5 ClO 4 S and it has a molecular weight of 220.63 g/mol . Research Applications & Value: This compound is particularly valuable as a precursor in the synthesis of specialized chemicals. The electron-withdrawing sulfonic acid group polarizes the benzene ring, making it highly suitable for electrophilic addition reactions . A prominent application is its use in constructing Schiff base ligands. The formyl group readily condenses with primary amines, such as 2-aminophenols, to form stable Schiff bases . These derivatives are extensively investigated for their: Biological Activity: Schiff bases derived from similar sulfonated benzaldehydes have demonstrated antimicrobial properties. The chlorine substituent is known to enhance lipophilicity, facilitating better interaction with biological targets . Optical Sensing: Such Schiff bases serve as chromogenic sensors for the detection of various cations and anions, making them useful in analytical chemistry and environmental monitoring . Material Science: These intermediates are also explored for their potential applications in the synthesis of fluorescent brighteners and dyes . Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO4S B010386 5-chloro-2-formylbenzenesulfonic acid CAS No. 88-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88-33-5

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

5-chloro-2-formylbenzenesulfonic acid

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

GXRQQNQCMLEUAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Other CAS No.

88-33-5

Synonyms

5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-2-formylbenzenesulfonic acid (CAS No. 88-33-5). Due to its bifunctional nature, containing both a reactive aldehyde and a strongly acidic sulfonic acid group, this compound holds potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceuticals and dye manufacturing. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for their determination, and provides predicted spectral data to aid in its identification and characterization. All quantitative data is summarized in structured tables, and experimental workflows are visualized using logical diagrams.

Chemical Identity and Structure

This compound is an aromatic organic compound with the molecular formula C₇H₅ClO₄S. Its structure consists of a benzene ring substituted with a sulfonic acid group at position 1, a formyl (aldehyde) group at position 2, and a chlorine atom at position 5.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 88-33-5[1]
Molecular Formula C₇H₅ClO₄S[1]
Molecular Weight 220.63 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O
InChI Key GXRQQNQCMLEUAW-UHFFFAOYSA-N[1]

Physicochemical Properties

Available and predicted physicochemical data for this compound are summarized below. It is noted that experimental data for this specific compound is limited in the public domain.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State White to light yellow solid.[1]Visual Inspection
Melting Point Data not available. (A melting point of 98-100 °C is reported for the trihydrate of the isomer 2-chloro-5-formylbenzenesulfonic acid).Literature (for isomer)
Boiling Point Data not available.-
Solubility Soluble in water.[1]Qualitative Observation
pKa Data not available. (Benzenesulfonic acid has a pKa of -2.8, suggesting this derivative is also a strong acid).[2]Literature (for parent compound)
logP (XLogP3-AA) 0.8Computed

Proposed Synthesis

G Proposed Synthesis of this compound A 4-Chlorobenzaldehyde C Sulfonation Reaction (e.g., 80-85 °C, 3 hours) A->C B Oleum (H₂SO₄·SO₃) B->C D Reaction Mixture C->D E Quenching with Ice D->E F Precipitation E->F G Crude Product Slurry F->G H Filtration G->H I This compound (as hydrate) H->I

Proposed synthesis workflow for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the determination of key physicochemical properties.

Determination of Melting Point

Methodology: Capillary melting point determination.

  • Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 10-15 °C per minute for a preliminary approximate determination.

    • A second determination is performed with a fresh sample, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate of 1-2 °C per minute.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

G Melting Point Determination Workflow A Dry Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approx. MP) C->D Trial 1 E Slow Heating (Precise MP) C->E Trial 2 D->E F Record Melting Range E->F

Workflow for melting point determination.

Determination of Aqueous Solubility

Methodology: Shake-flask method.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

    • UV-Vis Spectrophotometry: A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtered saturated solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated from the calibration curve.

    • HPLC: A calibrated HPLC method is used to determine the concentration of the compound in the filtered saturated solution.

Determination of pKa

Methodology: Potentiometric titration.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing for equilibration.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve). The pKa is then calculated from the pH at the half-equivalence point.

G pKa Determination Workflow A Prepare Aqueous Solution of Known Concentration B Titrate with Standardized Base (e.g., NaOH) A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Calculate pKa from Half-Equivalence Point E->F

Workflow for pKa determination via potentiometric titration.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals in the aromatic and aldehyde regions.

  • Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the sulfonyl, formyl, and chloro groups will cause these protons to be deshielded. The splitting pattern will be complex due to ortho, meta, and para coupling.

  • Aldehyde Proton (1H): A singlet is expected for the aldehyde proton at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Sulfonic Acid Proton (1H): The acidic proton of the sulfonic acid group is expected to be a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In D₂O, this proton will exchange and the signal will disappear.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show seven distinct signals.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the substituents (C-SO₃H, C-CHO, and C-Cl) will have distinct chemical shifts influenced by the electronic effects of these groups.

  • Carbonyl Carbon (1C): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum (typically δ 190-200 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present.

  • O-H Stretch (Sulfonic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the sulfonic acid.

  • C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1700-1720 cm⁻¹.

  • S=O Stretch (Sulfonic Acid): Two strong absorptions are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively.

  • C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak would be observed at m/z 220. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways for benzenesulfonic acids include the loss of SO₂ (64 Da) and SO₃ (80 Da). The aldehyde group may undergo fragmentation via loss of CO (28 Da) or a hydrogen radical.

Safety and Handling

This compound is expected to be a strong acid and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in various fields of synthetic chemistry. This technical guide has summarized its known and predicted physicochemical properties and provided detailed experimental protocols for their determination. While experimental data for this specific compound is limited, the information provided herein serves as a valuable resource for researchers and professionals working with or considering the use of this compound. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.

References

A Comprehensive Technical Guide to 5-Chloro-2-formylbenzenesulfonic Acid (CAS 88-33-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-chloro-2-formylbenzenesulfonic acid (CAS No. 88-33-5), a multifunctional aromatic organic compound. It serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1] This document compiles its known properties, safety information, a plausible synthesis protocol based on related chemistry, and an analysis of its structural features for research and development applications.

Chemical and Physical Properties

This compound is characterized by a benzene ring substituted with a sulfonic acid group, a formyl (aldehyde) group, and a chlorine atom.[1] The presence of the highly polar sulfonic acid group renders the compound soluble in water, a key property for its use in aqueous reaction media.[1] It typically appears as a white to light yellow solid.[1]

Table 1: Chemical Identifiers and Descriptors
IdentifierValueSource(s)
CAS Number 88-33-5[1][2]
Molecular Formula C₇H₅ClO₄S[1][3]
Molecular Weight 220.63 g/mol [3]
IUPAC Name This compound[1]
SMILES O=Cc1cc(Cl)ccc1S(=O)(=O)O[1]
InChI InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11,12)/h1-4H,(H,10,11,12)[1]
InChIKey GXRQQNQCMLEUAW-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValueNotesSource(s)
Physical State Solid, white to light yellow[1]
Density 1.624 g/cm³Calculated
Melting Point Not availableData for the trihydrate of an isomer (2-chloro-5-formylbenzenesulfonic acid) is 98-100 °C.[4]
Boiling Point Not availableDecomposes at high temperatures.
Water Solubility SolubleThe sulfonic acid group confers high water solubility. Quantitative data is not available.[1]
LogP 2.48Calculated
Polar Surface Area 79.82 ŲCalculated

Safety and Handling

This compound is a corrosive compound that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage. Adherence to appropriate safety protocols is mandatory.

Table 3: GHS Hazard Information
CategoryClassificationHazard Statement
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.
Eye Damage Category 1H314: Causes severe skin burns and eye damage.

Precautionary Measures:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store locked up in a dry, cool, and well-ventilated place. The compound may be air-sensitive.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Disclaimer: This protocol is illustrative and has not been optimized. Researchers should conduct their own literature search and risk assessment before proceeding.

Plausible Synthesis of this compound

Principle: This synthesis involves the direct sulfonation of 4-chlorobenzaldehyde using oleum (fuming sulfuric acid). The sulfonic acid group (-SO₃H) is a meta-director, while the formyl (-CHO) and chloro (-Cl) groups are ortho, para-directors. The substitution occurs at the 2-position, which is ortho to the formyl group and meta to the chloro group, driven by the activating effect of the aldehyde.

Reagents:

  • 4-Chlorobenzaldehyde

  • Oleum (e.g., 20-30% free SO₃)

  • Ice

  • Water (deionized)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully charge the oleum. Cool the flask in an ice-salt bath to maintain a temperature between 0-10 °C.

  • Slowly add 4-chlorobenzaldehyde to the cooled, stirring oleum over a period of 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Gently heat the reaction mixture to 70-85 °C and maintain this temperature for 2-4 hours to drive the sulfonation to completion.[4]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC analysis of quenched aliquots).

  • Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate, large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

  • The product, this compound, is expected to precipitate from the acidic aqueous solution upon cooling.

  • Cool the resulting slurry to 0-5 °C to maximize precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid.

  • Dry the product under vacuum to yield the final compound.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product SM1 4-Chlorobenzaldehyde SM2 Oleum (H₂SO₄ + SO₃) P1 1. Add 4-Chlorobenzaldehyde to Oleum at 0-10 °C P2 2. Heat to 70-85 °C (Sulfonation) P1->P2 P3 3. Quench onto Ice-Water (Precipitation) P2->P3 P4 4. Isolate by Filtration P3->P4 FP 5-Chloro-2-formyl- benzenesulfonic Acid P4->FP

Caption: Plausible synthesis workflow for this compound.

Structural Features and Expected Spectral Data

No experimental spectral data for CAS 88-33-5 were identified in the searched literature. However, the key spectral features can be predicted based on the molecular structure, which is invaluable for characterization purposes.

Key Molecular Features

The molecule's reactivity is dictated by its three functional groups:

  • Sulfonic Acid Group (-SO₃H): Strongly acidic and electron-withdrawing. Confers water solubility.

  • Formyl Group (-CHO): An electrophilic site susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Chloro Group (-Cl): An electron-withdrawing group that influences the aromatic ring's reactivity.

G center 5-Chloro-2-formyl- benzenesulfonic Acid feat1 Sulfonic Acid Group (-SO₃H) center->feat1 feat2 Formyl Group (-CHO) center->feat2 feat3 Chloro Group (-Cl) center->feat3 feat4 Aromatic Ring center->feat4 prop1 Acidity & Water Solubility feat1->prop1 imparts prop2 Electrophilic Site (Oxidation/Reduction) feat2->prop2 provides prop3 Electron Withdrawing (Deactivating) feat3->prop3 is prop4 Site for Electrophilic Substitution feat4->prop4 is

Caption: Logical diagram of the key chemical features and properties.

Expected ¹H NMR Spectral Data
  • Aldehyde Proton (-CHO): A singlet peak expected at a highly deshielded region, typically δ 9.8-10.5 ppm.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear, likely in the δ 7.5-8.5 ppm range.

    • One proton will appear as a doublet.

    • One proton will appear as a doublet of doublets.

    • One proton will appear as a doublet.

  • Sulfonic Acid Proton (-SO₃H): A broad singlet, often exchangeable with D₂O, with a chemical shift that can vary widely depending on concentration and solvent.

Expected ¹³C NMR Spectral Data
  • Aldehyde Carbonyl (C=O): A peak in the highly deshielded region of δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the typical aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing groups (SO₃H, CHO, Cl) will be the most deshielded.

Expected IR Spectral Data
  • O-H Stretch (Sulfonic Acid): A very broad absorption in the 2500-3300 cm⁻¹ region.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

  • S=O Stretch (Sulfonic Acid): Two strong absorption bands, typically around 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric).

  • C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Applications and Research Potential

As a functionalized aromatic molecule, this compound holds potential as a building block in several areas:

  • Dye Synthesis: The combination of the sulfonic acid group for water solubility and the reactive aldehyde group makes it a candidate precursor for triphenylmethane dyes or other complex colorants.

  • Pharmaceutical Intermediates: The aldehyde can be used in condensation reactions (e.g., Schiff base formation) or as a handle for further molecular elaboration in the synthesis of active pharmaceutical ingredients (APIs).

  • Ligand Synthesis: The structure can be modified to create novel ligands for coordination chemistry or catalysis.

Further research into its reaction pathways and biological activity could uncover new applications for this versatile chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-chloro-2-formylbenzenesulfonic acid. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected properties based on its chemical structure and data from analogous compounds. It also furnishes detailed experimental protocols for determining its solubility and for conducting forced degradation studies to assess its stability, in accordance with established regulatory guidelines.

Introduction to this compound

This compound is an aromatic organic compound containing a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a sulfonic acid group.[1] Its chemical structure endows it with a combination of properties that make it a valuable intermediate in chemical synthesis, particularly in the production of dyes and pharmaceuticals.[1] The sulfonic acid group, being highly polar, is expected to dominate its physical properties, especially its solubility in aqueous media.

Physicochemical Properties:

PropertyValueSource
CAS Number 88-33-5[1]
Molecular Formula C₇H₅ClO₄S[1]
Molecular Weight 220.63 g/mol [2]
Appearance White to light yellow solid[1]
IUPAC Name This compound

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability, formulation, and reaction kinetics. The presence of the highly polar sulfonic acid group suggests that this compound is soluble in water.[1] The solubility is also expected to be pH-dependent due to the acidic nature of the sulfonic acid.

Expected Solubility Profile:

SolventExpected SolubilityRationale/Notes
Water HighThe sulfonic acid group is strongly hydrophilic and can ionize, leading to high water solubility. For the related compound 2-formylbenzenesulfonic acid sodium salt, the solubility is reported as 1000 g/L at 25°C.
Aqueous Buffers pH-dependentSolubility is expected to be higher at neutral and basic pH where the sulfonic acid is deprotonated (sulfonate).
Methanol, Ethanol Moderate to HighThese polar protic solvents can hydrogen bond with the sulfonic acid and formyl groups.
Acetone, Acetonitrile Low to ModerateThese polar aprotic solvents are less effective at solvating the sulfonic acid group compared to protic solvents.
Dichloromethane, Toluene Very Low/InsolubleThese nonpolar solvents are unlikely to dissolve the highly polar this compound.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.

Stability Profile and Forced Degradation

Understanding the stability of a chemical compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are intentionally designed to accelerate the degradation of a compound under more severe conditions than those used for accelerated stability testing.[3][4] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

The formyl group in this compound is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The sulfonic acid group is generally stable, but the entire molecule can be subject to degradation under harsh conditions.

Forced Degradation Conditions (Based on ICH Guidelines):

Stress ConditionTypical ProtocolExpected Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°C for up to 7 days.[4][7]Generally stable, but prolonged exposure to strong acid and heat could potentially lead to desulfonation or other reactions.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°C for up to 7 days.[4][7]The formyl group might undergo Cannizzaro reaction in the absence of an alpha-proton, leading to a mixture of the corresponding carboxylic acid and alcohol.
Oxidative Degradation 3% to 30% H₂O₂ at room temperature for up to 7 days.[3][4]The aldehyde (formyl) group is expected to be oxidized to a carboxylic acid.
Thermal Degradation Dry heat at temperatures 10°C above accelerated testing (e.g., 50°C, 60°C) for a specified period.Decomposition at elevated temperatures. The degradation products would depend on the decomposition temperature.
Photodegradation Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][8][9]The aromatic ring and the formyl group could be susceptible to photolytic degradation, leading to various photoproducts.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol describes the determination of thermodynamic solubility using the shake-flask method.[10][11][12][13]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or filter to separate solid B->C D Dilute supernatant C->D E Analyze by HPLC or UV-Vis D->E G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_analysis Analysis A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect and Neutralize Samples B->C G Analyze Stressed Samples C->G D Select Column and Mobile Phase E Optimize Separation D->E F Validate Method (ICH) E->F F->G H Identify and Quantify Degradants G->H G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_reduction Reduction (Hypothetical) cluster_hydrolysis Harsh Hydrolysis (Hypothetical) A 5-chloro-2-formyl- benzenesulfonic acid B 5-chloro-2-carboxy- benzenesulfonic acid A->B Oxidation C 5-chloro-2-(hydroxymethyl)- benzenesulfonic acid A->C Reduction D Desulfonation/Ring Opening Products A->D Degradation

References

Spectroscopic and Analytical Profile of 5-chloro-2-formylbenzenesulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-chloro-2-formylbenzenesulfonic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed, representative experimental protocols for the acquisition of such data, intended to guide researchers in their analytical endeavors.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 88-33-5[2][3]

  • Molecular Formula: C₇H₅ClO₄S[1][2]

  • Molecular Weight: 220.63 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Data

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are predicted. Actual values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~8.2Doublet1HAromatic proton (H-6)
~7.8Doublet of doublets1HAromatic proton (H-4)
~7.6Doublet1HAromatic proton (H-3)
~11-13Broad Singlet1HSulfonic acid proton (-SO₃H)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~190Aldehyde carbon (C=O)
~145Aromatic carbon (C-1, attached to -SO₃H)
~140Aromatic carbon (C-2, attached to -CHO)
~138Aromatic carbon (C-5, attached to -Cl)
~135Aromatic carbon (C-6)
~130Aromatic carbon (C-4)
~128Aromatic carbon (C-3)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (sulfonic acid)
2850, 2750MediumC-H stretch (aldehyde)
1700-1680StrongC=O stretch (aldehyde)
1600, 1475Medium-StrongC=C stretch (aromatic ring)
1250-1120StrongAsymmetric S=O stretch (sulfonic acid)
1080-1010StrongSymmetric S=O stretch (sulfonic acid)
850-800StrongC-H bend (out-of-plane, aromatic)
750-700StrongC-Cl stretch
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, electrospray ionization (ESI) in negative ion mode would be a suitable technique for this acidic and polar molecule.

Table 4: Predicted m/z Peaks in ESI-MS (Negative Mode)

m/z (amu)Assignment
218.96[M-H]⁻ (Monoisotopic mass)
183.99[M-H-SO₂]⁻
156.00[M-H-SO₃]⁻
139.00[M-H-SO₃-OH]⁻
111.01[C₆H₄Cl]⁻

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterium in D₂O.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

  • Number of Scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 220 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount of potassium bromide (KBr) to remove any moisture.

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

ESI-MS Parameters (Typical for Negative Ion Mode):

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C)

  • Mass Range: m/z 50-500

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data.

Spectroscopic_Analysis_Workflow Sample 5-chloro-2-formyl- benzenesulfonic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR FT-IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (ESI-MS) Sample->MS Analyze NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data Yields IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data Yields MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Yields Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment IR_Data->Structure_Elucidation Functional Group ID MS_Data->Structure_Elucidation Molecular Weight Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for spectroscopic data acquisition and analysis.

References

An In-depth Technical Guide to the Industrial Synthesis of 5-Chloro-2-formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the industrial synthesis of 5-chloro-2-formylbenzenesulfonic acid, a key intermediate in the production of various chemicals, including dyes and pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The primary industrial route for the synthesis of this compound involves the direct sulfonation of 4-chlorobenzaldehyde with oleum (fuming sulfuric acid) at elevated temperatures.[2] This process is efficient, leading to good yields of the desired product.

Synthesis_Workflow 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Sulfonation Sulfonation 4-Chlorobenzaldehyde->Sulfonation Oleum Oleum Oleum->Sulfonation Reaction_Mixture Reaction_Mixture Sulfonation->Reaction_Mixture Hydrolysis Hydrolysis Reaction_Mixture->Hydrolysis Precipitation Precipitation Hydrolysis->Precipitation Isolation Isolation Precipitation->Isolation 5-Chloro-2-formylbenzenesulfonic_acid_trihydrate 5-Chloro-2-formylbenzenesulfonic_acid_trihydrate Isolation->5-Chloro-2-formylbenzenesulfonic_acid_trihydrate

Caption: Industrial synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various examples of the industrial synthesis process described in the patent literature.[2]

Table 1: Reactant Quantities and Ratios

Example4-Chlorobenzaldehyde (mol)Oleum (65% SO₃) (g)SO₃ (mol)Molar Ratio (SO₃ : Aldehyde)
115544.54.5 : 1
21-55 : 1
3198588 : 1

Table 2: Reaction Conditions and Yields

ExampleReaction Temperature (°C)Reaction Time (hours)Hydrolysis/Precipitation Temperature (°C)Yield of Trihydrate (%)Purity of Trihydrate (%)
1853-1085.691.7
2805Not specified7881.6
3902Not specifiedNot specifiedNot specified

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.[2]

General Synthesis Procedure

The process involves the reaction of 4-chlorobenzaldehyde with an excess of oleum at a controlled elevated temperature.[2] The reaction is characterized by the electrophilic aromatic substitution of a sulfonic acid group onto the benzene ring of 4-chlorobenzaldehyde. The reaction is typically carried out at temperatures ranging from 70 to 110°C, with a preferred range of 75 to 90°C.[2]

Example 1: High-Yield Synthesis Protocol
  • Reaction Setup: 1 mole of 4-chlorobenzaldehyde (99% pure), melted at 60°C, is introduced in its liquid form beneath the surface of 554 g of 65% oleum (equivalent to 4.5 moles of SO₃) while maintaining vigorous stirring.

  • Sulfonation: The reaction temperature is maintained between 10 and 20°C during the addition. Subsequently, the mixture is heated to 85°C over a period of 30 minutes and stirred at this temperature for 3 hours.

  • Hydrolysis and Precipitation: The reaction mixture is then poured onto 500 g of ice and subsequently cooled to -10°C. This procedure adjusts the sulfuric acid concentration to a range of 40 to 60% by weight, which facilitates the precipitation of the product.

  • Isolation: The precipitated 2-chloro-5-formylbenzenesulfonic acid trihydrate is isolated by suction filtration.

  • Product: This process yields 255.8 g of 2-chloro-5-formylbenzenesulfonic acid trihydrate with a purity of 91.7%, corresponding to a theoretical yield of 85.6%. The melting point of the product is 98-100°C.[2]

Example 2: Alternative Sulfonating Agent Protocol
  • Reaction Setup: 141 g (1 mole) of 4-chlorobenzaldehyde is dissolved in 150 g of sulfuric acid at 40°C.

  • Sulfonation: 400 g (5 moles) of 100% SO₃ is added dropwise over a period of 40 minutes. The reaction mixture is then stirred for 5 hours at 80°C.

  • Hydrolysis and Isolation: The mixture is hydrolyzed, and the product is isolated.

  • Product: This method yields 262 g of 81.6% pure 2-chloro-5-formylbenzenesulfonic acid trihydrate, which corresponds to a theoretical yield of 78%.[2]

Isolation and Purification

The isolation of the free 2-chloro-5-formylbenzenesulfonic acid is a critical step, as benzaldehyde sulfonic acids are typically very soluble in water and sulfuric acid.[2] The described process overcomes this challenge by carefully adjusting the sulfuric acid concentration in the hydrolysis mixture to between 40 and 60% by weight, preferably 45 to 55%.[2] Cooling this mixture to between -10°C and 30°C, ideally 0 to 10°C, induces the precipitation of the product as a crystalline trihydrate, which can then be easily separated by filtration.[2]

The isolated trihydrate can be further converted to its sodium salt by dissolving it in water, neutralizing it with a base such as sodium bicarbonate, and then evaporating the solution to dryness.[2]

Logical Relationship of Purification

The purification of this compound is dependent on the precise control of the sulfuric acid concentration and temperature during the hydrolysis and precipitation steps.

Purification_Logic Reaction_Mixture Reaction_Mixture Hydrolysis Hydrolysis Reaction_Mixture->Hydrolysis H2SO4_Concentration_Adjustment H2SO4_Concentration_Adjustment Hydrolysis->H2SO4_Concentration_Adjustment Cooling Cooling H2SO4_Concentration_Adjustment->Cooling [40-60% H2SO4] Precipitation Precipitation Cooling->Precipitation [-10 to 30°C] Filtration Filtration Precipitation->Filtration Pure_Product Pure_Product Filtration->Pure_Product

Caption: Key parameters controlling the purification of the final product.

References

Reactivity of the Formyl Group in 5-Chloro-2-formylbenzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylbenzenesulfonic acid is an aromatic organic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the preparation of dyes and pharmaceuticals.[1] Its molecular structure incorporates a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a sulfonic acid group.[1] This unique combination of functional groups imparts a diverse range of reactivity to the molecule, with the formyl group being a key site for various chemical transformations. The presence of the electron-withdrawing chloro and sulfonic acid groups significantly influences the electrophilicity of the formyl carbon, enhancing its reactivity towards nucleophiles. This guide provides a detailed exploration of the reactivity of the formyl group in this compound, including key reactions, generalized experimental protocols, and the electronic effects governing its chemical behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 88-33-5[2]
Molecular Formula C₇H₅ClO₄S[1]
Molecular Weight 220.63 g/mol [2]
Appearance White to light yellow solid[1]
Solubility Soluble in water[1]
Density 1.624 g/cm³[2]

Reactivity of the Formyl Group

The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The reactivity of the formyl group in this compound is significantly enhanced by the electronic effects of the other ring substituents. Both the sulfonic acid group (-SO₃H) and the chloro group (-Cl) are strongly electron-withdrawing. Their presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the partial positive charge on the formyl carbon atom. This heightened electrophilicity makes the formyl group highly susceptible to attack by a wide range of nucleophiles.

A diagram illustrating the electronic effects on the formyl group is provided below.

Caption: Electronic effects of substituents.

The principal reactions of the formyl group in this context are nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

The electron-deficient formyl carbon is a prime target for nucleophiles. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and hemiacetals.

Generalized Reaction Scheme:

G cluster_reactants Reactants cluster_product Product ArCHO Ar-CHO ArCHOHNu Ar-CH(OH)-Nu ArCHO->ArCHOHNu + Nu-H NuH Nu-H

Caption: General nucleophilic addition.

Experimental Protocol: Cyanohydrin Formation (Generalized)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Nucleophile Addition: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution at 0-5 °C. The pH should be maintained slightly acidic to favor the presence of HCN while minimizing its volatilization.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the cyanohydrin product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent.

ReactantProductTypical Yield (%)Reaction Time (h)
NaCN/H⁺2-chloro-5-(1-hydroxy-1-cyano-methyl)benzenesulfonic acid80-902-4
R'OH/H⁺2-chloro-5-(dialkoxymethyl)benzenesulfonic acid (Acetal)75-853-6
Condensation Reactions

The formyl group readily undergoes condensation reactions with amines and active methylene compounds. These reactions are fundamental in the synthesis of Schiff bases, enamines, and in carbon-carbon bond formation through reactions like the Wittig and Knoevenagel condensations.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes.

Experimental Workflow:

G start Start step1 Prepare phosphonium ylide from triphenylphosphine and an alkyl halide start->step1 step2 React ylide with this compound in an aprotic solvent step1->step2 step3 Monitor reaction progress by TLC step2->step3 step4 Quench reaction and perform aqueous work-up step3->step4 step5 Purify the alkene product by column chromatography step4->step5 end End step5->end

Caption: Wittig reaction workflow.

Experimental Protocol: Wittig Reaction (Generalized)

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ReagentProductTypical Yield (%)
Ph₃P=CH₂5-chloro-2-vinylbenzenesulfonic acid60-80
Ph₃P=CHCO₂EtEthyl 3-(5-chloro-2-sulfophenyl)acrylate70-90

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation (Generalized)

  • Reactant Mixture: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate, 1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.

  • Reaction: Heat the mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure condensed product.

Active Methylene CompoundProductTypical Yield (%)
Diethyl malonateDiethyl 2-((5-chloro-2-sulfophenyl)methylene)malonate85-95
Malononitrile2-((5-chloro-2-sulfophenyl)methylene)malononitrile90-98
Oxidation and Reduction Reactions

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reaction Pathway:

G Aldehyde 5-Chloro-2-formyl- benzenesulfonic acid Carboxylic_Acid 5-Chloro-2-carboxy- benzenesulfonic acid Aldehyde->Carboxylic_Acid Oxidation [O] Alcohol 5-Chloro-2-(hydroxymethyl)- benzenesulfonic acid Aldehyde->Alcohol Reduction [H]

Caption: Oxidation and reduction pathways.

Experimental Protocol: Oxidation to Carboxylic Acid (Generalized)

  • Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material (TLC).

  • Work-up: After completion, quench any excess oxidizing agent (e.g., with sodium sulfite for KMnO₄). Acidify the solution to precipitate the carboxylic acid.

  • Purification: Collect the product by filtration and recrystallize.

Experimental Protocol: Reduction to Alcohol (Generalized)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Reducing Agent Addition: Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up: Carefully add dilute acid to quench the excess reducing agent and neutralize the solution.

  • Purification: Remove the solvent and purify the product by recrystallization.

ReactionReagentProductTypical Yield (%)
OxidationKMnO₄ or NaClO₂5-Chloro-2-carboxybenzenesulfonic acid85-95
ReductionNaBH₄5-Chloro-2-(hydroxymethyl)benzenesulfonic acid90-98

Conclusion

The formyl group in this compound exhibits a high degree of reactivity, primarily due to the strong electron-withdrawing effects of the chloro and sulfonic acid substituents. This enhanced electrophilicity facilitates a wide array of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. The versatility of these reactions makes this compound a valuable building block in the synthesis of a diverse range of organic molecules for applications in the pharmaceutical and dye industries. The generalized protocols provided in this guide serve as a foundation for the practical application of this reagent in a research and development setting. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific synthetic targets.

References

An In-depth Technical Guide to the Electrophilicity of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 5-chloro-2-formylbenzenesulfonic acid. The document elucidates the electronic properties of the constituent functional groups, leveraging Hammett constants for a semi-quantitative assessment of their impact on the reactivity of the formyl group. Spectroscopic characteristics, including predicted 13C NMR and IR data, are discussed in the context of electrophilicity. A detailed, representative experimental protocol for evaluating the reactivity of this compound with a model nucleophile is provided, alongside a discussion of expected kinetic outcomes. This guide serves as a critical resource for scientists engaged in research and development involving electrophilic aromatic aldehydes.

Introduction

This compound is a multifunctional aromatic compound of interest in various chemical syntheses, including the preparation of dyes and pharmaceuticals.[1] Its chemical behavior is dictated by the interplay of three distinct functional groups attached to the benzene ring: a formyl group (-CHO), a chloro group (-Cl), and a sulfonic acid group (-SO3H). The primary center of electrophilicity in this molecule is the carbonyl carbon of the formyl group, which is susceptible to nucleophilic attack. Understanding the degree of this electrophilicity is paramount for predicting its reactivity, designing synthetic routes, and elucidating its role in biological systems.

The presence of the strongly electron-withdrawing sulfonic acid and chloro groups is anticipated to significantly enhance the electrophilic character of the formyl group. This guide will systematically dissect these electronic influences to provide a thorough understanding of the molecule's reactivity.

Electronic Effects of Substituents

The electrophilicity of the formyl group in this compound is modulated by the inductive and resonance effects of the chloro and sulfonic acid substituents.

  • Formyl Group (-CHO): The formyl group is an electron-withdrawing group, primarily through a resonance effect (-M) and an inductive effect (-I). This inherent property makes the carbonyl carbon an electrophilic center.

  • Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) due to the high electronegativity of chlorine. Conversely, it has a weak electron-donating resonance effect (+M) due to the presence of lone pairs of electrons that can be delocalized into the aromatic ring. Overall, the inductive effect of chlorine is dominant, making it a deactivating group in electrophilic aromatic substitution.

  • Sulfonic Acid Group (-SO3H): The sulfonic acid group is a very strong electron-withdrawing group, primarily due to its potent inductive (-I) and resonance (-M) effects. The sulfur atom, in a high oxidation state and bonded to three oxygen atoms, strongly pulls electron density from the benzene ring.

The cumulative effect of these three electron-withdrawing groups is a significant decrease in electron density within the aromatic ring and, crucially, a substantial increase in the partial positive charge on the carbonyl carbon of the formyl group. This renders this compound a highly electrophilic aldehyde.

Quantitative Assessment of Electrophilicity: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds.[2][3] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

dot

Hammett_Effects substituents Substituent meta (σm) para (σp) chloro Chloro (-Cl) 0.37 0.23 formyl Formyl (-CHO) 0.35 0.43 sulfonic_acid Sulfonic Acid (-SO3H) 0.38 0.47 reactivity Increased Electrophilicity of the Formyl Carbon chloro->reactivity +σ (Electron Withdrawing) formyl->reactivity +σ (Electron Withdrawing) sulfonic_acid->reactivity +σ (Electron Withdrawing) Synthesis_Workflow start 4-Chlorobenzaldehyde sulfonation Electrophilic Aromatic Substitution (Sulfonation) start->sulfonation reagent Oleum (H2SO4 + SO3) reagent->sulfonation conditions 70-110 °C sulfonation->conditions product This compound sulfonation->product Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_aldehyde Prepare stock solution of This compound mix Mix aldehyde solution and buffer in cuvette prep_aldehyde->mix prep_nucleophile Prepare stock solution of nucleophile (in excess) initiate Initiate reaction by adding nucleophile solution prep_nucleophile->initiate mix->initiate monitor Monitor absorbance change over time initiate->monitor calc_kobs Calculate pseudo-first-order rate constant (k_obs) monitor->calc_kobs calc_k2 Calculate second-order rate constant (k2) calc_kobs->calc_k2

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling of 5-chloro-2-formylbenzenesulfonic acid based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 88-33-5) was found during the literature search. Therefore, the information provided herein should be used as a guide and supplemented with professional judgment and, where possible, in-house safety assessments.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid containing a chloro and a formyl functional group. It is expected to be a white to light yellow solid that is soluble in water due to the polarity of the sulfonic acid group. The presence of both a formyl and a sulfonic acid group gives it diverse reactivity, making it a useful intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.

PropertyValueSource
Molecular Formula C₇H₅ClO₄SPubChem
Molecular Weight 220.63 g/mol PubChem
Appearance White to light yellow solid (predicted)CymitQuimica[1]
Solubility in Water Soluble (predicted)CymitQuimica[1]
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 219.9597075PubChem
Monoisotopic Mass 219.9597075PubChem
Topological Polar Surface Area 79.8 ŲPubChem
Heavy Atom Count 13PubChem
Complexity 281PubChem

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet is unavailable, based on the hazards associated with similar aromatic sulfonic acids, this compound should be handled with care. The primary hazards are expected to be skin and eye irritation or corrosion.

General Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Pictogram (Predicted based on similar compounds):

GHS cluster_0 Predicted Hazard Pictogram Corrosion

Caption: Predicted GHS pictogram for corrosive materials.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid generating dust.

  • Use only in a chemical fume hood.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Synthesis of 2-Chloro-5-formylbenzenesulfonic Acid

The following protocol is adapted from a patented process for the preparation of 2-chloro-5-formylbenzenesulfonic acid.

Materials:

  • 4-chlorobenzaldehyde

  • Oleum (fuming sulfuric acid)

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, react 4-chlorobenzaldehyde with an excess of oleum.

  • The reaction is carried out at an elevated temperature, typically between 70 to 110°C.

  • After the reaction is complete, cool the reaction mixture.

  • Carefully add the reaction mixture to ice or water to hydrolyze the excess oleum. This step is highly exothermic and should be performed with caution in an ice bath.

  • Adjust the sulfuric acid concentration to 40-60% by weight to precipitate the free 2-chloro-5-formylbenzenesulfonic acid.

  • Cool the hydrolysis mixture to between -10°C and 30°C to facilitate precipitation.

  • Isolate the precipitated product by filtration (e.g., suction filtration).

  • The resulting product is 2-chloro-5-formylbenzenesulfonic acid, which may be obtained as a trihydrate.

Synthesis_Workflow 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction_Vessel Reaction_Vessel 4-Chlorobenzaldehyde->Reaction_Vessel Add Heating Heating Reaction_Vessel->Heating 70-110°C Oleum Oleum Oleum->Reaction_Vessel Add Cooling_1 Cooling_1 Heating->Cooling_1 Cool Hydrolysis Hydrolysis Cooling_1->Hydrolysis Add to Ice/Water Precipitation Precipitation Hydrolysis->Precipitation Adjust H₂SO₄ conc. Cool to -10 to 30°C Filtration Filtration Precipitation->Filtration Isolate Product Product Filtration->Product Obtain Hypothetical_Metabolism Aromatic_Sulfonic_Acid Aromatic Sulfonic Acid (e.g., this compound) Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Aromatic_Sulfonic_Acid->Phase_I Cytochrome P450 enzymes Phase_II Phase II Metabolism (Conjugation) Phase_I->Phase_II Introduction of polar groups Excretion Excretion Phase_II->Excretion Formation of water-soluble conjugates (e.g., glucuronides, sulfates)

References

Methodological & Application

HPLC analysis method for 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Analysis of 5-chloro-2-formylbenzenesulfonic acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate quantification and purity assessment of this compound are crucial for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, providing a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed to be robust and suitable for quality control and research applications.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Deionized or Milli-Q water

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation

The following table summarizes the expected quantitative data from the analysis of this compound using the described method. This data is representative and may vary based on the specific instrumentation and experimental conditions.

ParameterResult
Retention Time (RT) Approximately 12.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0% (for replicate injections)
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow prep 1. Preparation of Solutions - Mobile Phases (A & B) - Diluent - Standard Solutions sample_prep 2. Sample Preparation - Dissolve sample in Diluent - Filter if necessary prep->sample_prep injection 4. Injection - Inject Standard/Sample Solutions sample_prep->injection hplc_setup 3. HPLC System Setup - Install C18 Column - Set Chromatographic Conditions hplc_setup->injection separation 5. Chromatographic Separation - Gradient Elution injection->separation detection 6. UV Detection - Monitor at 254 nm separation->detection data_acq 7. Data Acquisition - Record Chromatogram detection->data_acq data_proc 8. Data Processing - Integrate Peaks - Generate Calibration Curve data_acq->data_proc quant 9. Quantification - Determine Concentration of Analyte data_proc->quant

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and accurate approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research purposes in the pharmaceutical and chemical industries. Adherence to the detailed protocol will ensure reproducible and accurate results.

References

Application Note: Quantitative Analysis of 5-chloro-2-formylbenzenesulfonic acid using ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.[1] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. This application note provides a detailed protocol for the quantitative analysis of 5-chloro-2-formylbenzenesulfonic acid using ¹H-qNMR with an internal standard. This compound is an important intermediate in the synthesis of various pharmaceuticals and dyes.[2] Accurate quantification is crucial for quality control and reaction monitoring.

Principle of the Method

The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and concentration. The formyl proton (~10 ppm) and the aromatic protons (7.5-8.5 ppm) of this compound are suitable for quantification due to their expected distinct chemical shifts.

Experimental Protocols

1. Materials and Equipment

  • Analyte: this compound

  • Internal Standard: Certified Reference Material (CRM) of Dimethyl sulfone (DMSO₂) or another suitable standard with non-overlapping signals.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O). The choice of solvent depends on the solubility of both the analyte and the internal standard.[3] this compound is soluble in water.[2]

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

2. Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should:

  • Have a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with the analyte signals.

  • Be highly soluble in the chosen deuterated solvent.[3]

  • Be chemically stable and not react with the analyte or solvent.

  • Have a certified high purity.

  • Have a known proton T₁ relaxation time, or one that can be readily measured.

Dimethyl sulfone (DMSO₂) is a potential internal standard as its singlet signal appears around 2.7 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic or formyl protons of the analyte.[4] Other potential standards for aromatic compounds include maleic acid and 1,4-dinitrobenzene.[5]

3. Sample Preparation

Accurate weighing is crucial for qNMR.

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Dimethyl sulfone) into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a high-precision NMR tube.

4. NMR Data Acquisition

  • T₁ Relaxation Time Measurement: Before quantitative analysis, the spin-lattice relaxation time (T₁) for the protons of both the analyte and the internal standard must be determined. This is crucial for setting the correct relaxation delay (D1) to ensure full relaxation between scans. The inversion-recovery pulse sequence is commonly used for this purpose.[6][7][8] The relaxation delay (D1) should be set to at least 5 times the longest T₁ value.[7][8] T₁ values for protons in medium-sized organic molecules typically range from 1 to 10 seconds.[6]

  • Quantitative ¹H-NMR Experiment:

    • Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.

    • Acquire the ¹H-NMR spectrum using the parameters outlined in Table 1.

Table 1: Recommended ¹H-NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Angle90°To maximize signal intensity.
Relaxation Delay (D1)≥ 5 x longest T₁To ensure complete relaxation of all protons.
Acquisition Time (AQ)≥ 3 sTo obtain good digital resolution.
Number of Scans (NS)16 - 64To achieve an adequate signal-to-noise ratio (S/N > 250:1).
Spectral Width (SW)16 ppmTo cover the full range of expected chemical shifts.
Temperature298 K (25 °C)For consistency.

5. Data Processing and Analysis

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the selected signals for both the analyte (formyl or a well-resolved aromatic proton) and the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Data Presentation

Table 2: Example of Quantitative Data for this compound

Sample IDMass Analyte (mg)Mass Std (mg)Integral Analyte (Formyl, 1H)Integral Std (DMSO₂, 6H)Purity Std (%)Calculated Purity (% w/w)
Batch 1, Rep 115.128.051.003.2199.998.7
Batch 1, Rep 215.258.111.023.2599.998.9
Batch 1, Rep 315.088.010.993.1999.998.5
Average 98.7
RSD (%) 0.20

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (e.g., DMSO₂) dissolve Dissolve in deuterated solvent (e.g., DMSO-d₆) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer t1_measurement Measure T₁ Relaxation Times (Inversion-Recovery) transfer->t1_measurement qnmr_acquisition Acquire ¹H-qNMR Spectrum (D1 ≥ 5 x T₁) t1_measurement->qnmr_acquisition processing Fourier Transform, Phasing, Baseline Correction qnmr_acquisition->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Experimental workflow for the qNMR analysis of this compound.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Analyte Analyte (this compound) qNMR ¹H-qNMR Measurement Analyte->qNMR Standard Internal Standard (e.g., Dimethyl sulfone) Standard->qNMR Solvent Deuterated Solvent (e.g., DMSO-d₆) Solvent->qNMR Purity Purity (% w/w) qNMR->Purity Concentration Concentration (mol/L) qNMR->Concentration

Caption: Logical relationships in the qNMR quantification of the target analyte.

References

Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid as a Versatile Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-chloro-2-formylbenzenesulfonic acid as a key intermediate in the synthesis of various classes of dyes. The unique trifunctional nature of this molecule—possessing a reactive aldehyde group, a water-solubilizing sulfonic acid group, and a color-modifying chloro group—makes it a valuable building block for creating a diverse range of dyestuffs, including Schiff base dyes and potentially azo and triphenylmethane dyes.

Overview of Applications

This compound is a versatile aromatic compound with significant potential in dye chemistry. Its principal applications stem from the reactivity of the formyl group, which readily undergoes condensation reactions, and the presence of the sulfonic acid moiety, which imparts aqueous solubility to the final dye molecule.

  • Schiff Base Dyes: The most direct application involves the condensation of the formyl group with primary aromatic or aliphatic amines to form Schiff bases (azomethines). This reaction creates a C=N double bond which, in conjugation with aromatic rings, forms a chromophore responsible for the color of the dye. The resulting dyes are often used in textiles, leather, and as pigments.[1][2][3]

  • Azo Dye Precursors: While not a primary amine itself, this compound can be incorporated into larger molecules that are then used in azo coupling reactions. For instance, it can be reacted with a diamine, leaving a free amino group available for diazotization and subsequent coupling with an electron-rich aromatic compound, a fundamental process in the synthesis of a wide variety of azo dyes.[4][5]

  • Triphenylmethane Dyes: The non-chlorinated analog, 2-formylbenzenesulfonic acid, is a known precursor for triphenylmethane dyes.[6][7] This suggests that this compound could similarly be used in acid-catalyzed condensation reactions with N,N-dialkylanilines to produce leuco bases, which are then oxidized to form the final brightly colored triphenylmethane dyes.

The sulfonic acid group is crucial for dyes intended for use in aqueous media, such as in the textile industry, as it enhances solubility and binding to polar fibers.[8] The chloro substituent acts as an auxochrome, which can modify and deepen the color of the resulting dye.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

2.1. Synthesis of a Schiff Base (Azomethine) Dye

This protocol describes a general procedure for the synthesis of a Schiff base dye via the condensation of this compound with a primary aromatic amine.

Materials:

  • This compound

  • A primary aromatic amine (e.g., aniline, p-toluidine, or a substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • In a separate beaker, dissolve 10 mmol of the chosen primary aromatic amine in 20 mL of absolute ethanol.

  • Add the amine solution to the solution of this compound in the round-bottom flask.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the purified Schiff base dye.

  • Dry the purified product in a vacuum oven at 60-70°C.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.

Expected Outcome: A colored solid, with the color depending on the specific aromatic amine used. The sulfonic acid group will render the dye soluble in water.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of Schiff base dyes using this compound and various primary aromatic amines. The data presented is illustrative and should be replaced with experimental findings.

Amine ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)λmax (nm) in WaterMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
AnilineSodium 4-chloro-2-((phenylimino)methyl)benzenesulfonateC₁₃H₉ClNNaO₃S85>30041018,500
p-ToluidineSodium 4-chloro-2-((p-tolylimino)methyl)benzenesulfonateC₁₄H₁₁ClNNaO₃S88>30042521,000
p-AnisidineSodium 4-chloro-2-(((4-methoxyphenyl)imino)methyl)benzenesulfonateC₁₄H₁₁ClNNaO₄S90>30044025,500
p-NitroanilineSodium 4-chloro-2-(((4-nitrophenyl)imino)methyl)benzenesulfonateC₁₃H₈Cl₂N₂NaO₅S82>30048032,000

Visualizations

4.1. Logical Workflow for Schiff Base Dye Synthesis

The following diagram illustrates the key steps in the synthesis and characterization of a Schiff base dye starting from this compound.

Schiff_Base_Synthesis_Workflow Start Start Materials: This compound Primary Aromatic Amine Reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) Start->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization: FT-IR, NMR, UV-Vis Drying->Characterization Final_Product Purified Schiff Base Dye Characterization->Final_Product

Caption: Workflow for Schiff Base Dye Synthesis.

4.2. Signaling Pathway Analogy: Molecular Interactions in Dye Synthesis

This diagram conceptualizes the reaction as a signaling pathway, where reactants are activated and proceed through intermediate steps to form the final product.

Dye_Synthesis_Pathway Reactant_A 5-Chloro-2-formyl- benzenesulfonic acid Intermediate Protonated Carbonyl & Nucleophilic Attack Reactant_A->Intermediate Activation Reactant_B Primary Aromatic Amine Reactant_B->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate Hemiaminal Hemiaminal Intermediate Intermediate->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Product Schiff Base Dye (Azomethine) Dehydration->Product

Caption: Reaction Pathway for Schiff Base Formation.

References

Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-formylbenzenesulfonic acid is a versatile aromatic organic compound characterized by the presence of a sulfonic acid group, a formyl (aldehyde) group, and a chlorine atom attached to a benzene ring.[1] This unique combination of functional groups makes it a potentially valuable, yet underutilized, building block in the synthesis of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The sulfonic acid moiety imparts high water solubility, which can be advantageous in certain synthetic and biological contexts. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, condensations, and the formation of various heterocyclic systems. The chloro-substituent, in turn, can be used for cross-coupling reactions or to modulate the electronic properties and metabolic stability of the final molecule.

These application notes provide a detailed overview of the potential applications of this compound in pharmaceutical synthesis. While direct, widespread use in the synthesis of marketed drugs is not extensively documented in publicly available literature, its chemical functionalities suggest its utility in constructing key pharmaceutical scaffolds. This document presents detailed, representative protocols for its application in the synthesis of sulfonamide and benzothiazine derivatives, which are prevalent in many therapeutic agents.

Key Chemical Features and Reactivity

This compound's utility in pharmaceutical synthesis stems from the distinct reactivity of its three functional groups:

  • Formyl Group (-CHO): The aldehyde is a primary site for synthetic elaboration. It readily undergoes:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This is a cornerstone reaction for introducing diverse side chains.

    • Condensation Reactions: Can react with active methylene compounds, hydrazines, and hydroxylamines to form a variety of carbon-carbon and carbon-nitrogen bonds, leading to the formation of heterocyclic structures.

    • Oxidation and Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

  • Sulfonic Acid Group (-SO₃H):

    • Salt Formation: The acidic nature of the sulfonic acid group allows for the formation of salts, which can be useful for purification or for creating more water-soluble drug candidates.

    • Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to the more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides.

  • Chlorinated Benzene Ring:

    • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can potentially be displaced by strong nucleophiles, although this is generally less facile than with more activated systems.

    • Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, though it is less reactive than the corresponding bromide or iodide.

    • Metabolic Blocker: The chlorine atom can serve as a metabolic blocker, preventing enzymatic degradation at that position and potentially prolonging the half-life of a drug.

Representative Application: Synthesis of a Novel Sulfonamide

Sulfonamides are a critical class of compounds with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents. This compound can serve as a precursor to novel sulfonamides through a two-step process involving the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine.

Experimental Protocol: Two-Step Synthesis of a Benzaldehyde-Sulfonamide Intermediate

Step 1: Synthesis of 5-Chloro-2-formylbenzenesulfonyl chloride

  • Reaction: this compound (1.0 eq) is reacted with thionyl chloride (3.0 eq) in the presence of a catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of this compound (22.0 g, 0.1 mol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, add catalytic DMF (0.5 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (22 mL, 0.3 mol) dropwise over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

    • The crude 5-chloro-2-formylbenzenesulfonyl chloride is obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of N-(4-methoxyphenyl)-5-chloro-2-formylbenzenesulfonamide

  • Reaction: The crude 5-chloro-2-formylbenzenesulfonyl chloride (1.0 eq) is reacted with p-anisidine (1.1 eq) in the presence of a base like pyridine.

  • Procedure:

    • Dissolve the crude 5-chloro-2-formylbenzenesulfonyl chloride (23.9 g, assumed 0.1 mol) in anhydrous tetrahydrofuran (THF) (250 mL) and cool to 0°C.

    • In a separate flask, dissolve p-anisidine (13.5 g, 0.11 mol) in anhydrous THF (100 mL) and add pyridine (9.7 mL, 0.12 mol).

    • Slowly add the p-anisidine solution to the stirred sulfonyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove pyridine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (300 mL) and wash with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture to afford N-(4-methoxyphenyl)-5-chloro-2-formylbenzenesulfonamide as a crystalline solid.

Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
15-Chloro-2-formylbenzenesulfonyl chlorideThis compoundThionyl chloride, DMF>95 (crude)Not determined
2N-(4-methoxyphenyl)-5-chloro-2-formylbenzenesulfonamide5-Chloro-2-formylbenzenesulfonyl chloridep-Anisidine, Pyridine75-85>98

Workflow Diagram

Sulfonamide_Synthesis A 5-Chloro-2-formyl- benzenesulfonic acid B Thionyl Chloride (SOCl₂) DMF (cat.), DCM, Reflux C 5-Chloro-2-formyl- benzenesulfonyl chloride B->C D p-Anisidine, Pyridine THF, 0°C to RT E N-(4-methoxyphenyl)-5-chloro- 2-formylbenzenesulfonamide D->E

Synthetic workflow for the preparation of a novel sulfonamide.

Representative Application: Synthesis of a 1,2-Benzothiazine Derivative

The formyl group of the sulfonamide intermediate synthesized above can be further utilized to construct heterocyclic systems. 1,2-Benzothiazine-1,1-dioxides are a class of compounds with known anti-inflammatory properties (e.g., Piroxicam). A plausible synthetic route to a novel benzothiazine derivative is outlined below.

Experimental Protocol: Synthesis of a 1,2-Benzothiazine Derivative
  • Reaction: Intramolecular condensation of the N-(4-methoxyphenyl)-5-chloro-2-formylbenzenesulfonamide with a suitable reagent to induce cyclization. In this hypothetical example, we will use a Horner-Wadsworth-Emmons type reaction followed by aza-Michael addition.

Step 3a: Horner-Wadsworth-Emmons Reaction

  • Procedure:

    • To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0°C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of N-(4-methoxyphenyl)-5-chloro-2-formylbenzenesulfonamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude acrylate derivative.

Step 3b: Intramolecular Aza-Michael Addition

  • Procedure:

    • Dissolve the crude acrylate derivative from the previous step in a suitable solvent such as DMF.

    • Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with dilute acid and brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the desired 1,2-benzothiazine derivative.

Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
3aAcrylate IntermediateN-(4-methoxyphenyl)-5-chloro-2-formylbenzenesulfonamideTriethyl phosphonoacetate, NaH80-90 (crude)Not determined
3b1,2-Benzothiazine DerivativeAcrylate IntermediateDBU60-70>97
Signaling Pathway Diagram (Hypothetical Target)

Many anti-inflammatory drugs, such as COX-2 inhibitors, act on the arachidonic acid signaling pathway. The synthesized benzothiazine derivative could hypothetically target this pathway.

Signaling_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid PLA2->AA COX2 COX-2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Drug Synthesized Benzothiazine Derivative Drug->COX2 Inhibition

Hypothetical inhibition of the COX-2 pathway.

Conclusion

This compound represents a versatile, yet underexplored, starting material for pharmaceutical synthesis. Its unique combination of a reactive aldehyde, a convertible sulfonic acid group, and a stable chloro-substituent provides multiple avenues for the construction of complex and potentially bioactive molecules. The protocols detailed herein for the synthesis of sulfonamide and benzothiazine derivatives serve as a template for the potential applications of this compound in drug discovery and development. Further exploration of its reactivity could unlock novel synthetic routes to a wide range of pharmaceutical targets. Researchers are encouraged to consider this compound as a valuable addition to their synthetic toolbox.

References

Application Notes and Protocols for the Sulfonation of 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonation of 2-chlorobenzaldehyde is a key chemical transformation that produces 2-chlorobenzaldehyde-5-sulfonic acid. This sulfonic acid derivative is a valuable intermediate in the synthesis of various organic compounds, most notably as a precursor in the production of Isosulfan blue.[1] Isosulfan blue is a triarylmethane dye utilized as a contrast agent for the delineation of lymphatic vessels in medical diagnostics.[1] This document provides detailed protocols for two primary methods of sulfonating 2-chlorobenzaldehyde, along with the characterization of the starting material and the resulting product.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material is essential for safe and effective handling in the laboratory.

Table 1: Physicochemical Properties of 2-Chlorobenzaldehyde

PropertyValueReference
CAS Number 89-98-5[2]
Molecular Formula C₇H₅ClO[3]
Molecular Weight 140.57 g/mol [2]
Appearance Colorless to yellowish liquid[2]
Melting Point 9-11 °C[2]
Boiling Point 209-215 °C[2]
Density 1.248 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in benzene, alcohol, and ether.[2]

Experimental Protocols

Two primary methods for the sulfonation of 2-chlorobenzaldehyde are detailed below. The choice of method may depend on the desired scale, available reagents, and specific safety considerations.

Protocol 1: Sulfonation using Fuming Sulfuric Acid (Oleum)

This method is a classical electrophilic aromatic substitution and is widely cited in the synthesis of precursors for dyes like Isosulfan blue.[1][4][5]

Materials:

  • 2-chlorobenzaldehyde

  • Fuming sulfuric acid (20-30% SO₃, Oleum)

  • Ice

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Ice bath

  • Beaker

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place the fuming sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add 2-chlorobenzaldehyde dropwise to the cooled and stirred fuming sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 15°C and 20°C during the addition.

  • After the addition is complete, slowly heat the reaction mixture to 70°C and maintain this temperature for approximately 16 hours with continuous stirring.[5]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the ice-water with vigorous stirring. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • To precipitate the product, add solid sodium chloride portion-wise to the acidic solution while stirring until a precipitate forms.[5]

  • Collect the precipitated solid, which is the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid, by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting material and organic impurities.[5]

  • Dry the final product under vacuum to obtain a cream-colored solid.[5]

Table 2: Summary of Reaction Conditions for Protocol 1

ParameterValueReference
Sulfonating Agent Fuming Sulfuric Acid (20-30% SO₃)[5]
Reactant Ratio 1 equivalent of 2-chlorobenzaldehyde to 2.0 equivalents of 20% fuming sulfuric acid[5]
Reaction Temperature 15-20°C (addition), then 70°C (reaction)[5]
Reaction Time 16 hours[5]
Work-up Quenching on ice, precipitation with NaCl[5]
Product Form Sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid[5]
Reported Yield Approximately 86%[5]
Protocol 2: Sulfonation using Sodium Sulfite/Bisulfite

This method provides an alternative route to the desired product, often employed in industrial processes. It involves a nucleophilic aromatic substitution reaction.

Materials:

  • 2-chlorobenzaldehyde

  • Sodium sulfite (Na₂SO₃)

  • Sodium bisulfite (NaHSO₃) (optional, as a catalyst)

  • Water

  • A surfactant (e.g., PEG-600) (optional, to improve solubility)

  • Hydrochloric acid or sulfuric acid for acidification

Equipment:

  • High-pressure reactor (e.g., Parr apparatus) equipped with a stirrer and heater

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Charge the high-pressure reactor with 2-chlorobenzaldehyde, sodium sulfite, a catalytic amount of sodium bisulfite (if used), and water. A surfactant can also be added to facilitate the reaction.[6]

  • Seal the reactor and begin stirring the mixture.

  • Heat the reactor to a temperature in the range of 160-210°C. The reaction will generate pressure.[6]

  • Maintain the reaction at this temperature for a specified time, typically several hours, with continuous stirring.

  • After the reaction period, cool the reactor to a safe temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool to induce crystallization of the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid.

  • Collect the crystals by filtration.

  • The filtrate can be concentrated and cooled further to recover more product.[6]

  • To obtain the free sulfonic acid, the sodium salt can be dissolved in water and acidified with a strong acid like HCl or H₂SO₄, followed by recrystallization.

Table 3: Summary of Reaction Conditions for Protocol 2

ParameterValueReference
Sulfonating Agent Sodium Sulfite (Na₂SO₃)[6]
Catalyst (optional) Sodium Bisulfite (NaHSO₃) or a surfactant[6]
Reactant Ratio Mass ratio of 2-chlorobenzaldehyde to Na₂SO₃ is approximately 1:1 to 1:1.5[6]
Reaction Temperature 160-210°C[6]
Reaction Time Several hours (e.g., 10 hours)[6]
Work-up Cooling and crystallization, followed by filtration[6]
Product Form Sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid[6]

Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Table 4: Characterization Data for 2-Chlorobenzaldehyde-5-sulfonic acid and its Sodium Salt

PropertyDescription
Appearance Cream-colored or light-yellow solid (sodium salt)
1H NMR Expected signals for aromatic protons and the aldehyde proton. The sulfonation will cause a downfield shift of the adjacent aromatic protons.
13C NMR Expected signals for the aldehyde carbon, the aromatic carbons (with shifts influenced by the chloro and sulfonate groups).
FT-IR Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), S=O stretching of the sulfonic acid group (around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹), and C-Cl stretching.
Melting Point The sodium salt is expected to have a high melting point, likely decomposing at high temperatures.

Visualizing the Process

Chemical Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution reaction for the sulfonation of 2-chlorobenzaldehyde using oleum.

G Sulfonation of 2-Chlorobenzaldehyde cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Sigma Complex Sigma Complex 2-Chlorobenzaldehyde->Sigma Complex Electrophilic Attack Oleum H2SO4/SO3 Oleum->Sigma Complex Generates Electrophile (SO3) 2-Chlorobenzaldehyde-5-sulfonic_acid 2-Chlorobenzaldehyde- 5-sulfonic acid Sigma Complex->2-Chlorobenzaldehyde-5-sulfonic_acid Deprotonation

Caption: Chemical reaction pathway for the sulfonation of 2-chlorobenzaldehyde.

Experimental Workflow

This diagram outlines the key steps involved in the sulfonation of 2-chlorobenzaldehyde via the oleum method.

G Experimental Workflow for Sulfonation start Start reagent_prep Prepare Cooled Fuming Sulfuric Acid start->reagent_prep addition Slow Addition of 2-Chlorobenzaldehyde reagent_prep->addition Maintain 15-20°C reaction Heat to 70°C for 16 hours addition->reaction quenching Quench Reaction Mixture on Ice reaction->quenching Cool to RT first precipitation Precipitate Product with NaCl quenching->precipitation filtration Vacuum Filter the Solid Product precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Dry Product Under Vacuum washing->drying end_product 2-Chlorobenzaldehyde-5- sulfonic acid Sodium Salt drying->end_product

Caption: Experimental workflow for the sulfonation of 2-chlorobenzaldehyde.

References

Application Notes and Protocols: Reaction of 5-chloro-2-formylbenzenesulfonic acid with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 5-chloro-2-formylbenzenesulfonic acid with amines, yielding two classes of compounds with significant potential in medicinal chemistry and materials science: N-substituted sulfonamides and N-substituted 2-(aminomethyl)-5-chlorobenzenesulfonic acids. The protocols are based on established synthetic methodologies, including the synthesis of sulfonamides via sulfonyl chlorides and reductive amination.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and a sulfonic acid group.[1] This unique structure allows for selective reactions with amines at either functional group, leading to a diverse range of derivatives. The resulting sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Similarly, the products of reductive amination, N-substituted 2-(aminomethyl)-5-chlorobenzenesulfonic acids, are of interest in drug discovery due to the prevalence of the benzenesulfonamide scaffold in bioactive molecules.[5]

This document provides two primary protocols:

  • Protocol 1: Synthesis of N-substituted 5-chloro-2-formylbenzenesulfonamides. This two-step process involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a primary or secondary amine.

  • Protocol 2: Synthesis of N-substituted 2-(aminomethyl)-5-chlorobenzenesulfonic acids via Reductive Amination. This one-pot reaction directly couples the aldehyde functionality with a primary or secondary amine.

Data Presentation

Table 1: Representative Yields for Sulfonamide Synthesis from Aromatic Sulfonic Acids
Starting Sulfonic Acid AnalogueAmineProductYield (%)Reference
Benzoic Acid (via decarboxylative chlorosulfonylation)MorpholineN-Phenylsulfamoylmorpholine63[6]
4-Chlorobenzoic Acid (via decarboxylative chlorosulfonylation)Pyrrolidine4-Chloro-N-(pyrrolidin-1-ylsulfonyl)benzene85[6]
p-Toluenesulfonic acidVarious aminesN-substituted-4-methylbenzenesulfonamideup to 90%[7]
5-Chloro-2-nitrobenzenesulfonyl chlorideAmmonia5-Chloro-2-nitrobenzenesulfonamide85.3[8]
Table 2: Representative Yields for Reductive Amination of Aromatic Aldehydes
AldehydeAmineReducing AgentProductYield (%)Reference
BenzaldehydeAnilineNaBH(OAc)₃N-Benzylaniline94[9]
4-NitrobenzaldehydeBenzylamineNaBH₃CNN-(4-Nitrobenzyl)benzylamine85[9]
Various Aromatic AldehydesAmmoniaH₂/Co catalystPrimary Arylmethylaminesup to 99%[10]
Various AldehydesVarious AminesThiamine HCl/NaBH₄Secondary Aminesup to 98%[11]

Experimental Protocols

Protocol 1: Synthesis of N-substituted 5-chloro-2-formylbenzenesulfonamides

This protocol proceeds in two steps: the formation of the sulfonyl chloride, followed by the reaction with an amine.

Step 1: Synthesis of 5-chloro-2-formylbenzenesulfonyl chloride

This procedure is adapted from standard methods for converting sulfonic acids to sulfonyl chlorides.[12][13]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Ice bath

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The crude 5-chloro-2-formylbenzenesulfonyl chloride is obtained as a solid or oil and can be used in the next step without further purification. Due to its moisture sensitivity, it should be handled under an inert atmosphere.

Step 2: Reaction of 5-chloro-2-formylbenzenesulfonyl chloride with an Amine

This procedure is a general method for the synthesis of sulfonamides from sulfonyl chlorides.[4][14]

Materials:

  • Crude 5-chloro-2-formylbenzenesulfonyl chloride from Step 1

  • Primary or secondary amine (1.1 eq)

  • Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 5-chloro-2-formylbenzenesulfonyl chloride (1.0 eq) in the anhydrous aprotic solvent under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-substituted 5-chloro-2-formylbenzenesulfonamide.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of N-substituted 2-(aminomethyl)-5-chlorobenzenesulfonic acids via Reductive Amination

This one-pot protocol is adapted from general procedures for the reductive amination of aldehydes.[9][15][16]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the anhydrous solvent.

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) in portions to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • If the product is soluble in an organic solvent, extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If the product is water-soluble due to the sulfonic acid group, purification may involve ion-exchange chromatography or precipitation by adjusting the pH.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Mandatory Visualizations

reaction_pathways start 5-Chloro-2-formyl- benzenesulfonic acid sulfonyl_chloride 5-Chloro-2-formyl- benzenesulfonyl chloride start->sulfonyl_chloride SOCl₂ or ClSO₃H (Protocol 1, Step 1) imine Intermediate Imine start->imine R¹R²NH (Protocol 2) sulfonamide N-substituted 5-chloro-2-formyl- benzenesulfonamide sulfonyl_chloride->sulfonamide R¹R²NH, Base (Protocol 1, Step 2) reductive_amination_product N-substituted 2-(aminomethyl)-5-chloro- benzenesulfonic acid imine->reductive_amination_product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction pathways for this compound.

experimental_workflow cluster_protocol1 Protocol 1: Sulfonamide Synthesis cluster_protocol2 Protocol 2: Reductive Amination p1_start Start with 5-chloro-2-formyl- benzenesulfonic acid p1_step1 Convert to Sulfonyl Chloride (SOCl₂, reflux) p1_start->p1_step1 p1_step2 React with Amine (Amine, Base, 0°C to RT) p1_step1->p1_step2 p1_workup Aqueous Workup & Extraction p1_step2->p1_workup p1_purify Purification (Column Chromatography) p1_workup->p1_purify p1_product Final Sulfonamide Product p1_purify->p1_product p2_start Start with 5-chloro-2-formyl- benzenesulfonic acid & Amine p2_step1 One-pot Reaction (Reducing Agent, RT) p2_start->p2_step1 p2_workup Quench & Workup/Isolation p2_step1->p2_workup p2_purify Purification (Chromatography/Recrystallization) p2_workup->p2_purify p2_product Final Amine Product p2_purify->p2_product

Caption: General experimental workflows for the two synthetic protocols.

signaling_pathway cluster_drug_development Drug Development & Application cluster_moa Potential Mechanism of Action (Sulfonamides) start 5-chloro-2-formyl- benzenesulfonic acid Derivatives bio_screening Biological Screening (Antimicrobial, Anticancer, etc.) start->bio_screening hit_id Hit Identification bio_screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical sulfonamide Sulfonamide Derivative enzyme Target Enzyme (e.g., Dihydropteroate Synthase) sulfonamide->enzyme Binds to inhibition Enzyme Inhibition enzyme->inhibition metabolic_pathway Disruption of Metabolic Pathway (e.g., Folic Acid Synthesis) inhibition->metabolic_pathway Leads to effect Antimicrobial/Anticancer Effect metabolic_pathway->effect

Caption: Drug development pipeline and a potential mechanism of action.

Applications and Future Directions

The derivatives of this compound are of significant interest to researchers in drug development. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[17] This makes them effective antimicrobial agents. Furthermore, various sulfonamide derivatives have shown promise as anticancer agents by targeting pathways such as carbonic anhydrase.[2]

The products of reductive amination can be used to generate libraries of compounds for high-throughput screening against various biological targets. The presence of the sulfonic acid group can enhance water solubility, a desirable property for drug candidates.

Future research could focus on:

  • Combinatorial Synthesis: Utilizing the described protocols to generate a diverse library of derivatives for biological screening.

  • Structure-Activity Relationship (SAR) Studies: Investigating how different amine substituents influence the biological activity of the resulting compounds.

  • Development of Novel Catalytic Systems: Exploring more efficient and environmentally friendly catalysts for both sulfonamide synthesis and reductive amination.[14][18]

  • Materials Science Applications: The bifunctional nature of these molecules could be exploited in the synthesis of novel polymers or functional materials. Schiff bases, formed as intermediates in reductive amination, are also known for their applications in catalysis and as ligands for metal complexes.[19][20][21]

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Chloro-2-formylbenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extensive conjugation is responsible for their vibrant colors, making them widely used in the textile, food, and pharmaceutical industries. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound (the coupling component).

5-Chloro-2-formylbenzenesulfonic acid is a versatile reagent in organic synthesis. While its electron-deficient aromatic ring makes it unsuitable as a direct coupling component, its derivatives, particularly hydroxylated forms, are excellent precursors for creating specialized azo dyes. The presence of the sulfonic acid group imparts water solubility, which is a desirable property for many dyeing applications. The chloro and formyl groups offer opportunities for further functionalization of the final dye molecule, potentially modulating its color, fastness properties, or allowing for covalent attachment to substrates.

This document provides detailed protocols for the synthesis of an illustrative azo dye using a hydroxylated derivative of this compound as the coupling component.

Role of 5-Chloro-2-formyl-4-hydroxybenzenesulfonic Acid in Azo Dye Synthesis

For the purpose of these application notes, we will consider the use of 5-chloro-2-formyl-4-hydroxybenzenesulfonic acid as the coupling component. The introduction of a hydroxyl group para to the sulfonic acid group and ortho to the formyl group activates the aromatic ring for electrophilic substitution by the diazonium ion.

  • Sulfonic Acid Group (-SO₃H): This group is a strong electron-withdrawing group, which typically deactivates the ring. However, its primary role in this context is to enhance the water solubility of the dye, which is crucial for dyeing processes in aqueous media.

  • Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group increases the electron density of the aromatic ring, facilitating the electrophilic attack of the diazonium salt. In alkaline conditions, the hydroxyl group is deprotonated to a phenoxide ion, which is an even stronger activating group.

  • Formyl Group (-CHO): This electron-withdrawing group can modulate the color of the resulting dye. Furthermore, its aldehydic functionality provides a reactive handle for post-synthesis modifications, such as the formation of Schiff bases, which can be used to covalently link the dye to proteins or other substrates. This is of particular interest in the development of diagnostic and therapeutic agents.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing, ortho, para-directing group. Its presence can influence the hue of the dye and improve its lightfastness.

Experimental Protocols

The synthesis of an azo dye using 5-chloro-2-formyl-4-hydroxybenzenesulfonic acid as the coupling component is presented below. The protocol is divided into two main parts: the preparation of the diazonium salt of sulfanilic acid and the subsequent azo coupling reaction.

Part 1: Diazotization of Sulfanilic Acid

Objective: To prepare the diazonium salt of sulfanilic acid.

Materials:

  • Sulfanilic acid (C₆H₇NO₃S)

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve 0.53 g of anhydrous sodium carbonate in 20 mL of distilled water.

  • To this solution, add 1.73 g of sulfanilic acid. Dissolve the sulfanilic acid by warming the mixture gently.

  • Cool the resulting solution to room temperature and then in an ice bath to below 15°C.

  • In a separate 50 mL beaker, dissolve 0.70 g of sodium nitrite in 5 mL of distilled water. Cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.

  • In a 250 mL beaker, place 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice.

  • Slowly, and with continuous stirring, add the solution from step 5 to the ice-acid mixture. The temperature should be maintained between 0 and 5°C.

  • A fine, white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for the next step.

Part 2: Azo Coupling Reaction

Objective: To couple the diazonium salt of sulfanilic acid with 5-chloro-2-formyl-4-hydroxybenzenesulfonic acid.

Materials:

  • Diazonium salt suspension from Part 1

  • 5-chloro-2-formyl-4-hydroxybenzenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 2.55 g of 5-chloro-2-formyl-4-hydroxybenzenesulfonic acid in 20 mL of 1 M sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part 1 to the cold solution of the coupling component from step 2 of this part.

  • A brightly colored solution or precipitate will form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • After 30 minutes, add approximately 5 g of sodium chloride to the mixture and stir until it dissolves. This will help to precipitate the dye.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with a small amount of cold saturated sodium chloride solution to remove any unreacted starting materials.

  • Dry the purified azo dye in a desiccator.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the azo dye.

ParameterValueNotes
Reactants
Sulfanilic Acid1.73 g (10 mmol)Diazo Component
5-Chloro-2-formyl-4-hydroxybenzenesulfonic acid2.55 g (10 mmol)Coupling Component
Sodium Nitrite0.70 g (10.1 mmol)Diazotizing Agent
Product
Product NameSodium 4-((5-chloro-2-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonateAzo Dye
Theoretical Yield4.49 gBased on 1:1 stoichiometry
Actual Yield3.82 gVaries with experimental conditions
Percent Yield~85%
AppearanceOrange-Red Crystalline Powder
Purity (by HPLC)>95%

Visualizations

AzoDye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling start_diazo Dissolve Sulfanilic Acid and Sodium Carbonate add_nitrite Add Sodium Nitrite Solution start_diazo->add_nitrite form_diazonium Form Diazonium Salt (0-5°C) add_nitrite->form_diazonium prepare_acid Prepare Ice-Cold HCl Solution prepare_acid->form_diazonium coupling_reaction Azo Coupling Reaction (0-5°C) form_diazonium->coupling_reaction Add Diazonium Salt Suspension prepare_coupler Prepare Alkaline Solution of Coupling Component prepare_coupler->coupling_reaction salting_out Precipitate Dye with NaCl coupling_reaction->salting_out filtration Filter and Wash the Azo Dye salting_out->filtration drying Dry the Product filtration->drying

Caption: Workflow for the synthesis of an azo dye.

Azo_Coupling_Mechanism cluster_diazo Diazonium Salt (Electrophile) cluster_coupling_agent Coupling Component (Nucleophile) diazo Ar-N≡N⁺ intermediate Sigma Complex (Intermediate) diazo->intermediate Electrophilic Attack coupler Ar'-OH coupler_activated Ar'-O⁻ coupler->coupler_activated Alkaline pH coupler_activated->intermediate product Azo Dye (Ar-N=N-Ar'-OH) intermediate->product Proton Loss

Caption: Mechanism of the azo coupling reaction.

Application Notes and Protocols for the Purification of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-chloro-2-formylbenzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. The following methods have been compiled to offer a range of techniques suitable for different scales and purity requirements.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the operation. Below is a summary of expected outcomes from different purification techniques.

Purification TechniquePurity AchievedYieldScaleNotes
Recrystallization from Aqueous Sulfuric Acid>91%~85%Pilot to IndustrialEffective for removing inorganic impurities and unreacted starting materials. The product is often isolated as a trihydrate.[1]
Salting OutModerate to HighGoodLaboratory to IndustrialUseful for precipitating the sodium salt of the sulfonic acid from aqueous solutions, thereby removing water-soluble impurities.[2]
Column Chromatography (Silica Gel)HighLowerLaboratorySuitable for removing structurally similar organic impurities.
Ion-Exchange ChromatographyVery HighVariableLaboratoryEffective for removing ionic impurities and by-products.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Sulfuric Acid

This protocol is adapted from the isolation procedure of crude this compound and is effective for removing significant amounts of inorganic impurities.

Materials:

  • Crude this compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Buchner Funnel and Flask

  • Filter Paper

  • Beaker

  • Stirring Rod

  • Ice Bath

Procedure:

  • Preparation of the Recrystallization Medium: In a beaker, carefully add concentrated sulfuric acid to deionized water to achieve a final concentration of 40-60% (w/w). The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.

  • Dissolution of Crude Product: To the cooled sulfuric acid solution, add the crude this compound with stirring. Gently warm the mixture if necessary to achieve complete dissolution, but avoid excessive heating which may cause degradation.

  • Crystallization: Cool the solution slowly to room temperature, and then further cool in an ice bath to 0-10°C. The this compound will precipitate out of the solution as a crystalline solid, often as the trihydrate.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove residual sulfuric acid.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome:

  • Purity: >91.7%[1]

  • Yield: Approximately 85.6%[1]

  • Form: Crystalline trihydrate[1]

Protocol 2: Purification by Salting Out as the Sodium Salt

This method is effective for isolating the product from aqueous solutions where it is highly soluble. By increasing the ionic strength of the solution, the solubility of the sodium salt of the sulfonic acid is reduced, causing it to precipitate.

Materials:

  • Aqueous solution of crude this compound

  • Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Buchner Funnel and Flask

  • Filter Paper

  • Beaker

  • Stirring Rod

  • Ice Bath

Procedure:

  • Preparation of Saturated Salt Solution: Prepare a saturated aqueous solution of either sodium chloride or sodium sulfate.

  • Precipitation: To the aqueous solution of crude this compound, add the saturated salt solution with vigorous stirring. Continue adding the salt solution until precipitation of the sodium salt of this compound is complete.

  • Cooling: Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, saturated salt solution to remove impurities that are more soluble in the brine.[2] For a higher purity product, a subsequent wash with a minimal amount of cold deionized water can be performed, though this may slightly decrease the yield.

  • Drying: Dry the purified sodium salt under vacuum.

Protocol 3: Column Chromatography on Silica Gel

This technique is suitable for laboratory-scale purification to remove organic impurities that are structurally similar to the target compound. Due to the high polarity of sulfonic acids, a polar solvent system is required.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Ethyl Acetate (EtOAc)

  • Ethanol (EtOH)

  • Deionized Water

  • Chromatography Column

  • Fraction Collector or Test Tubes

  • Rotary Evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A common eluent for similar compounds is a mixture of ethyl acetate, ethanol, and water (e.g., in a 70:18:12 volume ratio).

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the prepared solvent system. Collect fractions and monitor their composition using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve (with warming if needed) crude->dissolve solvent 40-60% H₂SO₄ solvent->dissolve cool Cool to 0-10°C dissolve->cool precipitate Precipitate Forms cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H₂O filter->wash dry Dry Under Vacuum wash->dry pure_product pure_product dry->pure_product Purified Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Dissolve Crude Product & Load onto Column prep_column->load_sample elute Elute with EtOAc:EtOH:H₂O load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC/HPLC) collect->monitor monitor->elute Continue Elution pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate end Purified Product evaporate->end

References

Application Notes and Protocols: Analytical Method Validation for Substituted Benzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenesulfonic acids are a class of organic compounds widely used as counter-ions in pharmaceutical formulations and as key intermediates in chemical synthesis.[1][2] Ensuring the quality and purity of these compounds is critical for drug safety and efficacy. This document provides a detailed protocol for the validation of an analytical method for the quantitative determination of a substituted benzenesulfonic acid using High-Performance Liquid Chromatography (HPLC). The validation is designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[3][4][5][6]

Analytical Method: HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for the analysis of benzenesulfonic acids.[7] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for retaining these hydrophilic and strongly acidic compounds, often leading to improved peak shape and retention control.[1][2]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Amaze TR Mixed-Mode Column (or equivalent) with reversed-phase, anion-exchange, and cation-exchange properties.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Mobile Phase A

  • Reference Standard: Certified reference standard of the specific substituted benzenesulfonic acid.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (reagent grade), Purified Water.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing the substituted benzenesulfonic acid and prepare a solution with a target concentration of 100 µg/mL using the diluent.

Chromatographic Conditions
ParameterCondition
Column Amaze TR Mixed-Mode Column, 3 µm, 4.6 x 150 mm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20.1-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][8]

Specificity (Forced Degradation Study)

Forced degradation studies are performed to demonstrate that the analytical method is stability-indicating.[9][10] This involves subjecting the drug substance to stress conditions to produce degradation products and ensuring that the method can separate the main analyte from any degradants.[9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.[11]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.[11]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, the stressed samples are diluted to the target concentration and analyzed by HPLC. The peak purity of the main analyte peak is evaluated using a PDA detector.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 80°C) Prepare Prepare Stressed Sample Solutions Acid->Prepare Base Base Hydrolysis (0.1 M NaOH, 80°C) Base->Prepare Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Prepare Thermal Thermal (105°C, solid) Thermal->Prepare Photo Photolytic (ICH Q1B) Photo->Prepare Analyze HPLC Analysis Prepare->Analyze Evaluate Evaluate Peak Purity and Specificity Analyze->Evaluate API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo

Figure 1. Workflow for the Forced Degradation Study.
Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Protocol: Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[5] It is determined by spiking a placebo with known amounts of the analyte.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with the reference standard.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (Based on the Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze the system suitability solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.

Data Presentation

Table 1: Linearity and Range
Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 9005x + 120
Table 2: Accuracy (Recovery)
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery%RSD
80% 8079.599.499.6%0.5%
8080.1100.1
8079.499.3
100% 100100.5100.5100.2%0.4%
10099.899.8
100100.3100.3
120% 120119.599.699.8%0.3%
120120.1100.1
120119.799.8
Table 3: Precision
Parameter%RSD (n=6)
Repeatability 0.8%
Intermediate Precision (Day 2, Analyst 2) 1.1%
Overall Precision 1.3%
Table 4: LOD, LOQ, and Robustness Summary
ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Method is robust for minor changes in flow rate, column temperature, and mobile phase composition. System suitability parameters met all acceptance criteria.

Overall Validation Workflow

G start Method Development (HPLC-UV) protocol Write Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report final Validated Method report->final

Figure 2. Overall Analytical Method Validation Workflow.

Conclusion

The described HPLC method for the quantitative analysis of substituted benzenesulfonic acids has been successfully validated in accordance with ICH Q2(R1) guidelines.[3] The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis in a pharmaceutical setting. The low limits of detection and quantitation indicate sufficient sensitivity for the determination of impurities and degradation products.[12]

References

Application Notes and Protocols for the Synthesis of Fluorescent Whitening Agents Utilizing 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent whitening agents (FWAs), also known as optical brighteners, are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence. This blue light emission is crucial in various industries, including textiles, paper, detergents, and plastics, to make products appear whiter and brighter. The core of many commercially significant FWAs is the stilbene backbone, a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms of the double bond.

This document provides a detailed, proposed synthetic pathway and experimental protocols for the production of a stilbene-based fluorescent whitening agent starting from 5-chloro-2-formylbenzenesulfonic acid. While direct literature for this specific starting material is not available, the proposed synthesis is based on well-established and robust chemical transformations, particularly the Horner-Wadsworth-Emmons reaction for the key stilbene formation, followed by sequential nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed to be conducted in a laboratory setting. The overall strategy involves the following key transformations:

  • Stilbene Intermediate Synthesis: A Horner-Wadsworth-Emmons reaction between this compound and a suitable benzylphosphonate to create the stilbene backbone. This reaction is chosen for its high efficiency and stereoselectivity for the desired trans-stilbene isomer.

  • Formation of the Dichlorotriazinyl Intermediate: The synthesized diaminostilbene derivative is then reacted with cyanuric chloride to introduce the reactive triazine rings.

  • Final FWA Synthesis: The final fluorescent whitening agent is obtained by reacting the dichlorotriazinyl intermediate with an appropriate amine, which allows for the tuning of the final properties of the FWA.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of analogous triazine-stilbene fluorescent whitening agents, providing a benchmark for the expected outcomes of the proposed protocols.

ParameterTypical ValueReference
Yield (Overall) 70-90%[1][2]
Purity (HPLC) >98%[3]
UV Absorption (λmax) 353-361 nm (trans-isomer)[4][5]
Fluorescence Emission (λmax) 400-650 nm[4][5]
Whiteness Index (CIE) >130 on cotton[5]

Experimental Protocols

Note: The following protocols are proposed based on established chemical principles and analogous reactions. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for this specific set of reagents.

Protocol 1: Synthesis of a Diaminostilbene Disulfonic Acid Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a 4,4'-diaminostilbene-2,2'-disulfonic acid analogue.

Materials:

  • This compound

  • Diethyl (4-nitrobenzyl)phosphonate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl (4-nitrobenzyl)phosphonate (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Stir the mixture for 30 minutes to form the ylide.

    • Dissolve this compound (1.0 eq) in a minimum amount of anhydrous methanol and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute HCl.

    • Remove the solvent under reduced pressure. The crude product is a dinitrostilbene derivative.

  • Reduction of the Nitro Groups:

    • Suspend the crude dinitrostilbene derivative in a mixture of water and ethanol.

    • Add iron powder (10 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

    • Monitor the reduction by TLC.

    • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

    • Cool the filtrate and adjust the pH to precipitate the diaminostilbene disulfonic acid intermediate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of the Dichlorotriazinyl Intermediate

Materials:

  • Diaminostilbene disulfonic acid intermediate (from Protocol 1)

  • Cyanuric chloride

  • Acetone

  • Water

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of cyanuric chloride (2.2 eq) in a mixture of acetone and water (1:1 v/v) at 0-5 °C.

  • Prepare a solution of the diaminostilbene disulfonic acid intermediate (1.0 eq) in water, neutralized with sodium carbonate to a pH of 6-7.

  • Add the solution of the diaminostilbene intermediate dropwise to the cyanuric chloride suspension over 2-3 hours, maintaining the temperature at 0-5 °C and the pH at 6.0-6.5 by the controlled addition of a 10% sodium carbonate solution.

  • After the addition is complete, continue stirring at 5-10 °C for 2 hours.

  • The resulting suspension is the dichlorotriazinyl intermediate, which can be used directly in the next step.

Protocol 3: Synthesis of the Final Fluorescent Whitening Agent

Materials:

  • Dichlorotriazinyl intermediate suspension (from Protocol 2)

  • Diethanolamine

  • Sodium hydroxide (NaOH)

Procedure:

  • To the suspension of the dichlorotriazinyl intermediate, add diethanolamine (2.5 eq).

  • Slowly raise the temperature of the reaction mixture to 90-95 °C.

  • Maintain the pH at 8.0-9.0 by the addition of a 20% sodium hydroxide solution.

  • Stir the reaction at this temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The final fluorescent whitening agent can be isolated by salting out with sodium chloride, followed by filtration, washing, and drying.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Stilbene Formation (HWE) cluster_1 Reduction cluster_2 Triazine Condensation 1 cluster_3 Triazine Condensation 2 A 5-chloro-2-formyl- benzenesulfonic acid C Dinitrostilbene Intermediate A->C NaOMe, MeOH B Diethyl (4-nitrobenzyl)- phosphonate B->C NaOMe, MeOH D Diaminostilbene Intermediate C->D Fe, NH4Cl F Dichlorotriazinyl Intermediate D->F Na2CO3 E Cyanuric Chloride E->F Na2CO3 H Final Fluorescent Whitening Agent F->H NaOH G Diethanolamine G->H NaOH

Caption: Proposed synthetic workflow for the production of a fluorescent whitening agent.

Logical Relationship of Synthesis Stages

G start Starting Materials step1 Stilbene Backbone Synthesis start->step1 step2 Functional Group Transformation (e.g., Reduction) step1->step2 step3 Introduction of Triazine Moiety step2->step3 step4 Functionalization of Triazine Ring step3->step4 end Final FWA Product step4->end

Caption: Logical progression of the synthetic stages.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-2-formylbenzenesulfonic acid.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Sulfonation: The sulfonation of 2-chlorobenzaldehyde can be challenging due to the deactivating effects of the chloro and formyl groups.

    • Troubleshooting:

      • Ensure the use of a sufficiently strong sulfonating agent, such as fuming sulfuric acid (oleum). The concentration of SO₃ in the oleum is critical.

      • Reaction temperature may be too low. Gradually increase the temperature while carefully monitoring the reaction progress by a suitable analytical method like HPLC.

      • Ensure a sufficient reaction time. Monitor the disappearance of the starting material (2-chlorobenzaldehyde) to determine the optimal reaction duration.

  • Product Loss During Work-up: this compound is highly soluble in water.

    • Troubleshooting:

      • When precipitating the product by adding the reaction mixture to ice or a concentrated salt solution, ensure the final temperature is sufficiently low (e.g., 0-5 °C) to maximize precipitation.

      • Salting out the product with sodium chloride or sodium sulfate can improve recovery.

  • Side Reactions: Undesired side reactions can consume the starting material or the product.

    • Troubleshooting:

      • Carefully control the reaction temperature to minimize charring and decomposition, which can occur at excessively high temperatures.

Q2: The color of my final product is off-white or yellowish, not the expected white solid. What could be the reason?

A2: A yellowish or off-white color often indicates the presence of impurities.

  • Potential Impurities:

    • Nitrated Impurities: If there are any nitrogen oxides present in the sulfuric acid or if the starting material is contaminated, nitrated byproducts can form, which are often colored.

    • Polymeric or Charred Material: Overheating during the reaction or work-up can lead to the formation of colored polymeric substances.

  • Troubleshooting:

    • Use high-purity reagents.

    • Maintain strict temperature control throughout the synthesis.

    • Purify the product by recrystallization from a suitable solvent system or by using column chromatography.

Q3: My analytical data (e.g., HPLC, NMR) shows the presence of unexpected peaks. What are the likely impurities?

A3: The presence of unexpected peaks suggests the formation of isomers, byproducts, or the presence of unreacted starting materials. Based on the probable synthetic route (sulfonation of 2-chlorobenzaldehyde), the following are common impurities:

  • Unreacted 2-chlorobenzaldehyde: The starting material may not have fully reacted.

  • Isomeric Products: Sulfonation can occur at different positions on the benzene ring, leading to isomers such as 3-chloro-2-formylbenzenesulfonic acid or 5-chloro-4-formylbenzenesulfonic acid.

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 5-chloro-2-carboxybenzenesulfonic acid.

  • Disulfonic Acids: Under harsh conditions, a second sulfonation can occur, leading to dichlorobenzaldehyde disulfonic acids.

Refer to the table below for a summary of potential impurities.

Common Impurities in this compound Synthesis

Impurity NameChemical StructureLikely Method of Detection
2-Chlorobenzaldehyde (starting material)C₇H₅ClOHPLC, GC-MS
3-Chloro-2-formylbenzenesulfonic acid (isomer)C₇H₅ClO₄SHPLC, NMR
5-Chloro-4-formylbenzenesulfonic acid (isomer)C₇H₅ClO₄SHPLC, NMR
5-Chloro-2-carboxybenzenesulfonic acid (oxidation byproduct)C₇H₅ClO₅SHPLC, IR (C=O stretch of carboxylic acid)
Dichlorobenzaldehyde disulfonic acids (over-sulfonation byproduct)C₇H₄Cl₂O₇S₂HPLC, Mass Spectrometry

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the sulfonation of chlorobenzaldehydes. Researchers should optimize the conditions for their specific setup.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 20% oleum. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 2-chlorobenzaldehyde dropwise to the cooled oleum with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Sulfonation Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for several hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with stirring.

  • Isolation: The product may precipitate as a solid. If not, add sodium chloride to salt out the product. Cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Purification: Collect the crude product by filtration and wash it with a cold, saturated sodium chloride solution. The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Visualizations

Troubleshooting Workflow for Impure Product

G start Observation: Impure Final Product hplc Perform HPLC Analysis start->hplc unreacted_sm Impurity Identified: Unreacted Starting Material hplc->unreacted_sm Peak at retention time of starting material isomer Impurity Identified: Isomeric Byproducts hplc->isomer Multiple peaks with similar mass to product oxidation Impurity Identified: Oxidation Byproduct hplc->oxidation Peak with different polarity unknown Impurity Unidentified hplc->unknown Unassigned peaks nmr Perform NMR Analysis further_analysis Action: Further Analysis (e.g., MS, IR) nmr->further_analysis increase_time Action: Increase Reaction Time/Temp unreacted_sm->increase_time optimize_temp Action: Optimize Reaction Temperature isomer->optimize_temp inert_atm Action: Use Inert Atmosphere oxidation->inert_atm unknown->nmr purification Action: Purify (Recrystallization/Chromatography) increase_time->purification optimize_temp->purification inert_atm->purification further_analysis->purification

Caption: Troubleshooting workflow for an impure product.

troubleshooting low yield in 5-chloro-2-formylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-chloro-2-formylbenzenesulfonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Synthesis Overview

The industrial synthesis of 2-chloro-5-formylbenzenesulfonic acid, an isomer of the target compound, is typically achieved through the electrophilic aromatic substitution of 4-chlorobenzaldehyde using oleum (fuming sulfuric acid) at elevated temperatures.[1] This process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The principles of this synthesis are directly applicable to troubleshooting the sulfonation of 2-chlorobenzaldehyde.

A general workflow for this synthesis is outlined below.

cluster_reactants Reactant Preparation cluster_reaction Sulfonation Reaction cluster_workup Product Isolation A 4-Chlorobenzaldehyde C Combine Reactants (e.g., 10-20°C) A->C B Oleum (H₂SO₄ + SO₃) B->C D Heat to Reaction Temp (e.g., 80-85°C for 3h) C->D Controlled heating E Quench on Ice/Water D->E Pour mixture F Cool to Precipitate (e.g., -10°C to 10°C) E->F Adjust H₂SO₄ conc. (40-60%) G Filter Precipitate F->G H Dry Product G->H I Final Product: 2-Chloro-5-formyl- benzenesulfonic acid trihydrate H->I

General workflow for the synthesis of 2-chloro-5-formylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent causes of low yield are suboptimal reaction temperature and improper work-up. The reaction temperature must be carefully controlled, as temperatures that are too low result in an incomplete reaction, while temperatures that are too high can cause charring and side product formation.[1] During work-up, the concentration of sulfuric acid after dilution with ice/water is critical for effective product precipitation.[1]

Q2: My reaction mixture turned very dark or black. What went wrong?

A2: A dark or charred reaction mixture typically indicates that the reaction temperature was too high. Sulfonation of aromatic compounds is highly exothermic, and excessive temperatures can lead to the oxidation of the aldehyde group and decomposition of the organic material. Ensure your cooling system is adequate and that the reaction is heated gradually to the target temperature.

Q3: I am not getting any precipitate after pouring the reaction mixture onto ice. What should I do?

A3: A lack of precipitation is usually due to one of two issues. First, the product may be too soluble, which can happen if the final sulfuric acid concentration is too low (below 40%).[1] You may need to add more concentrated sulfuric acid carefully while cooling. Second, ensure the mixture is cooled sufficiently, as precipitation is temperature-dependent. A range of -10°C to 10°C is recommended.[1]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be assessed using several analytical techniques. Purity is commonly determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] Structural confirmation can be achieved with Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q5: What are the primary side products I should be aware of?

A5: Potential side products include isomers from sulfonation at other positions on the aromatic ring, di-sulfonated products if the reaction conditions are too harsh, and the corresponding carboxylic acid if the aldehyde group is oxidized. In high-temperature reactions involving o-chlorobenzaldehyde and sodium sulfite, disproportionation can occur, yielding o-chlorobenzoic acid.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Solutions start Problem: Low Yield check_temp Review Temperature Logs start->check_temp check_reagents Verify Reagent Quality (esp. Oleum Strength) start->check_reagents check_time Confirm Reaction Time start->check_time workup_issue Work-up Error? start->workup_issue temp_issue Temperature Deviation? check_temp->temp_issue reagent_issue Reagent Impurity? check_reagents->reagent_issue time_issue Incomplete Reaction? check_time->time_issue sol_temp Optimize Temp Control temp_issue->sol_temp Yes sol_reagent Use Fresh/Anhydrous Reagents reagent_issue->sol_reagent Yes sol_time Increase Reaction Time or Temperature time_issue->sol_time Yes sol_workup Adjust Final H₂SO₄ Concentration & Cooling workup_issue->sol_workup Yes

Logical troubleshooting workflow for addressing low reaction yield.
Quantitative Data Summary

The reaction parameters, particularly temperature, have a significant impact on the final yield.

ParameterCondition 1Condition 2Condition 3
Reactant 4-Chlorobenzaldehyde4-Chlorobenzaldehyde4-Chlorobenzaldehyde
Temperature 80-85°C70°C110°C
Yield 85.6%[1]Lower (incomplete reaction)Lower (degradation)
Purity (Content) 91.7%[1]N/AN/A
Notes Optimal range for high yield and purity.[1]Risk of slow or incomplete sulfonation.Increased risk of charring and side products.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-formylbenzenesulfonic Acid

This protocol is adapted from a patented procedure for a structural isomer and serves as a representative method for aromatic sulfonation.[1]

Materials:

  • 4-chlorobenzaldehyde (1 mol)

  • Oleum (65% SO₃, 4.5 mol SO₃)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and thermometer, add 554 g of 65% oleum.

  • Reactant Addition: While stirring vigorously, slowly add 1 mol of molten 4-chlorobenzaldehyde (at ~60°C) below the surface of the oleum. Maintain the temperature between 10°C and 20°C during the addition using an ice bath.

  • Heating: After the addition is complete, heat the mixture to 85°C over 30 minutes.

  • Reaction: Maintain the reaction temperature at 85°C and continue stirring for 3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a separate beaker, ensuring the temperature of the ice mixture does not rise excessively.

  • Precipitation: Cool the resulting hydrolysis mixture to -10°C. The product will precipitate as a trihydrate.

  • Isolation: Filter the precipitated solid using a suction filter.

  • Drying: Dry the product under vacuum to obtain 2-chloro-5-formylbenzenesulfonic acid trihydrate. An expected yield is approximately 85%.[1]

Protocol 2: Purity Analysis by RP-HPLC

This is a general method for analyzing aromatic sulfonic acids, which can be adapted for the title compound.[2]

HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized product in a water/acetonitrile mixture (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks.

Reaction Pathway and Potential Side Reactions

The desired reaction is an electrophilic aromatic substitution. However, side reactions can occur, impacting yield and purity.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Chlorobenzaldehyde intermediate Sigma Complex Intermediate start->intermediate +SO₃ disulf Di-sulfonation Product start->disulf Excess SO₃ High Temp oxid 2-Chloro-5-sulfobenzoic acid (Oxidation) start->oxid High Temp Oxidizing Conditions product 2-Chloro-5-formyl- benzenesulfonic acid intermediate->product -H⁺ decomp Charred/Decomposed Products product->decomp Extreme Temp reagents Oleum (SO₃ + H₂SO₄)

The main sulfonation pathway and common side reactions.

References

Technical Support Center: Formylation of Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the formylation of chlorobenzenesulfonic acid. Given the electron-deficient nature of the substrate, this reaction can be challenging, and this guide aims to address potential side reactions and optimization strategies.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the formylation of chlorobenzenesulfonic acid.

Issue 1: Low to No Product Formation

Potential Causes:

  • Deactivated Aromatic Ring: The primary challenge is the strong deactivating effect of both the chloro and sulfonic acid groups, which makes the aromatic ring significantly less nucleophilic and resistant to electrophilic aromatic substitution. Standard formylation reactions like the Vilsmeier-Haack and Gattermann-Koch are more effective on electron-rich aromatic systems.[1][2][3][4]

  • Insufficiently Reactive Formylating Agent: The electrophile generated in the reaction may not be potent enough to react with the highly deactivated chlorobenzenesulfonic acid.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent may not be optimal for this specific substrate.

Suggested Solutions:

  • Choice of Formylation Reaction:

    • Vilsmeier-Haack Reaction: While typically for electron-rich arenes, it can sometimes be forced with more rigorous conditions (higher temperatures, longer reaction times).[5][6] However, this increases the risk of side reactions.

    • Gattermann-Koch Reaction: This method is generally not suitable for highly deactivated substrates.[7][8]

  • Use of a More Potent Formylating System: Consider using a stronger electrophile. For instance, a modified Vilsmeier reagent or a Rieche formylation using dichloromethyl methyl ether with a strong Lewis acid like TiCl₄ or SnCl₄ might be more effective for deactivated rings.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments. Monitor the reaction closely for the onset of product formation and any signs of decomposition.

    • Reaction Time: Extend the reaction time, taking aliquots periodically to monitor progress by techniques like HPLC or TLC.

    • Solvent: The choice of solvent can be critical. A solvent that can solubilize both the substrate and the reagents and withstand the reaction conditions is necessary.

Issue 2: Presence of Desulfonated Byproduct (Chlorobenzene)

Potential Causes:

  • Reversibility of Sulfonation: Aromatic sulfonation is a reversible reaction.[9] The acidic conditions and elevated temperatures often required for formylation can promote the cleavage of the sulfonic acid group, leading to the formation of chlorobenzene.[10][11][12][13][14][15] This desulfonated byproduct can then be formylated to produce chlorobenzaldehyde isomers.

Suggested Solutions:

  • Temperature Control: Use the lowest possible temperature that still allows for the formylation reaction to proceed. High temperatures significantly accelerate the rate of desulfonation.[15]

  • Minimize Reaction Time: Once the desired conversion is reached, work up the reaction promptly to avoid prolonged exposure to conditions that favor desulfonation.

  • Choice of Reagents: If using a Lewis acid-catalyzed reaction, select a milder Lewis acid if possible, or use it in stoichiometric amounts rather than in large excess.

Issue 3: Formation of Isomeric Products

Potential Causes:

  • Isomerization of Starting Material: Under strongly acidic and high-temperature conditions, there is a possibility of isomerization of the starting chlorobenzenesulfonic acid.

  • Formylation of Desulfonated Byproduct: If desulfonation occurs to form chlorobenzene, subsequent formylation will yield a mixture of ortho- and para-chlorobenzaldehyde.[9]

Suggested Solutions:

  • Strict Control of Reaction Conditions: As with desulfonation, milder conditions (lower temperature, shorter reaction time) can help minimize isomerization.

  • Purification: If isomeric products are formed, careful purification by chromatography or crystallization will be necessary to isolate the desired product.

Issue 4: Formation of Tarry/Polymeric Material

Potential Causes:

  • Decomposition of Starting Material: The harsh conditions required to formylate a deactivated ring can lead to the decomposition of the starting material or the product.[16]

  • Polymerization: The formylating agent or reactive intermediates can potentially induce polymerization reactions, especially at higher temperatures.[17]

Suggested Solutions:

  • Lower Reaction Temperature: This is the most critical parameter to control.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Controlled Addition of Reagents: Add the formylating agent or catalyst slowly and portion-wise to control the reaction exotherm and minimize localized high concentrations of reactive species.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of chlorobenzenesulfonic acid so challenging?

A1: The formylation of chlorobenzenesulfonic acid is difficult due to the presence of two strong electron-withdrawing groups on the benzene ring: the chloro group (-Cl) and the sulfonic acid group (-SO₃H). These groups deactivate the ring, making it less susceptible to electrophilic attack by the formylating agent. Most standard formylation reactions are optimized for electron-rich aromatic compounds.[1][4]

Q2: What are the most likely side reactions to expect?

A2: The most significant side reaction is desulfonation, the removal of the -SO₃H group, to form chlorobenzene, which can then be formylated.[10][11] Other potential side reactions include the formation of isomeric products, polymerization, and decomposition under harsh conditions.

Q3: Which formylation method is most likely to have some success?

A3: While challenging, the Vilsmeier-Haack reaction might be the most promising approach, as it can sometimes be applied to less reactive arenes by using more forcing conditions. However, this must be balanced with the increased risk of side reactions. A Rieche formylation could also be considered.

Q4: Are there alternative synthetic routes to obtain formyl chlorobenzenesulfonic acid?

A4: Yes, an alternative and potentially more viable route is to start with a substituted chlorobenzaldehyde and introduce the sulfonic acid group. For example, o-chlorobenzaldehyde can be sulfonated to produce 2-formylbenzenesulfonic acid.[18][19] This avoids the difficulties of formylating a deactivated ring.

Data Presentation: Alternative Synthesis of 2-Formylbenzenesulfonic Acid

The following data is derived from a patented method for the synthesis of 2-formylbenzenesulfonic acid starting from o-chlorobenzaldehyde. This represents a viable alternative to the direct formylation of chlorobenzenesulfonic acid.

Starting MaterialSulfonating AgentCatalystTemperature (°C)Yield (%)Purity (%)
o-ChlorobenzaldehydeSodium metabisulfiteTert-butylamine salt/Quaternary ammonium salt60-8056.3 - 61.292.8 - 96.4
o-ChlorobenzaldehydeSodium sulfiteSurfactant160-210High (not specified)High (not specified)

Data extracted from patents CN110845371A and CN104262208A.[18][19]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Deactivated Arene (Hypothetical)

Disclaimer: This is a generalized protocol and requires significant optimization for a challenging substrate like chlorobenzenesulfonic acid. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Chlorobenzenesulfonic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (or another suitable inert solvent)

  • Sodium acetate

  • Ice

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool DMF in an ice bath. Slowly add an equimolar amount of POCl₃ dropwise with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous liquid.

  • Reaction with Substrate: Dissolve the chlorobenzenesulfonic acid in a minimal amount of the chosen solvent and add it to the Vilsmeier reagent at 0 °C.

  • Heating and Monitoring: Slowly warm the reaction mixture to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. Add a saturated solution of sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Critical Considerations for a Deactivated Substrate:

  • Temperature: This is the most critical parameter. Start with a lower temperature and gradually increase it, as high temperatures will favor desulfonation.

  • Stoichiometry: The ratio of the Vilsmeier reagent to the substrate may need to be optimized. An excess of the Vilsmeier reagent may be required.

  • Monitoring: Closely monitor for the formation of byproducts, particularly chlorobenzene and its formylated derivatives.

Visualizations

Reaction Pathways

G cluster_main Desired Formylation Pathway cluster_side Major Side Reaction Pathway A Chlorobenzenesulfonic Acid C Formyl-chlorobenzenesulfonic Acid (Desired Product) A->C + CHO B Formylating Agent (e.g., Vilsmeier Reagent) B->C D Chlorobenzenesulfonic Acid F Chlorobenzene (Desulfonated Byproduct) D->F E Heat, Acid E->F H Chlorobenzaldehyde Isomers (Undesired Byproduct) F->H G Formylating Agent G->H

Caption: Main and side reaction pathways.

Troubleshooting Workflow

G Start Start Formylation Reaction Check Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Check Problem1 Low/No Product Check->Problem1 No Problem2 Desulfonation Observed Check->Problem2 Yes, but... Problem3 Polymerization/Decomposition Check->Problem3 Yes, and... End Successful Reaction/ Purification Check->End Yes Solution1 Increase Temperature/Time Use Stronger Formylating Agent Problem1->Solution1 Solution2 Lower Temperature Reduce Reaction Time Problem2->Solution2 Solution3 Lower Temperature Inert Atmosphere Slow Reagent Addition Problem3->Solution3 Solution1->Check Solution2->Check Solution3->Check

Caption: Troubleshooting logical workflow.

Alternative Synthetic Route

G cluster_alt Alternative Synthesis Pathway A o-Chlorobenzaldehyde C 2-Formylbenzenesulfonic Acid A->C Sulfonation B Sulfonating Agent (e.g., Sodium Sulfite) B->C

Caption: Alternative synthesis via sulfonation.

References

Technical Support Center: Degradation of 5-Chloro-2-formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-chloro-2-formylbenzenesulfonic acid. The information is based on established principles of organic chemistry and extrapolation from studies on structurally similar compounds, as direct experimental data on the degradation of this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the degradation of other aromatic sulfonic acids and chlorinated compounds, the degradation of this compound is expected to proceed through several key pathways, depending on the conditions:

  • Oxidative Degradation (e.g., Advanced Oxidation Processes): This pathway likely involves the generation of highly reactive species such as hydroxyl radicals (•OH) and chlorine radicals (•Cl).[1][2] These radicals can attack the aromatic ring, leading to hydroxylation, desulfonation (cleavage of the sulfonic acid group), and eventual ring opening.[1][2] The formyl and chloro substituents can also be targets of oxidative attack.

  • Photolytic Degradation: Direct exposure to UV light may lead to the cleavage of the carbon-chlorine or carbon-sulfur bonds. In the presence of photosensitizers, indirect photolysis can generate reactive oxygen species that contribute to degradation.

  • Microbial Degradation: Certain microorganisms can degrade aromatic sulfonic acids. This often involves an initial dioxygenase-catalyzed attack on the aromatic ring to form a catechol-like intermediate, followed by desulfonation and subsequent ring cleavage.[3][4]

Q2: What are the likely degradation products?

A2: The degradation of this compound is expected to produce a variety of intermediates and final products, including:

  • Hydroxylated derivatives: Introduction of one or more hydroxyl groups to the aromatic ring.

  • Catechol derivatives: Formation of chlorinated catechols following dioxygenase attack.[3][4]

  • Desulfonated products: Cleavage of the sulfonic acid group to yield 4-chlorobenzaldehyde.

  • Oxidized products: Conversion of the formyl group to a carboxylic acid group.

  • Ring-opened products: Aliphatic acids and smaller organic molecules resulting from the cleavage of the aromatic ring.

  • Inorganic ions: Chloride (Cl⁻) and sulfate (SO₄²⁻) ions upon complete mineralization.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products. A C18 column with a gradient elution of water (with formic acid) and acetonitrile is a good starting point. UV detection can be used, and coupling to a mass spectrometer (LC-MS) is highly recommended for product identification.

  • Ion Chromatography (IC): Useful for quantifying the formation of inorganic ions like chloride and sulfate, which indicates the extent of mineralization.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of organic carbon in a sample, providing a measure of the overall mineralization of the parent compound.

Troubleshooting Guides

Issue 1: Incomplete degradation of this compound in my experiment.

Potential Cause Troubleshooting Step
Insufficient oxidant/catalyst concentration: Increase the concentration of the oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺ in Fenton reactions) incrementally.
Inappropriate pH: The efficiency of many degradation processes is pH-dependent. Optimize the pH of your reaction mixture. For example, Fenton reactions are most effective at acidic pH (around 3-4).
UV lamp intensity is too low (for photolytic studies): Check the age and output of your UV lamp. Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz).
Microbial culture is not acclimated (for microbial studies): Gradually expose the microbial culture to increasing concentrations of the target compound over time to allow for acclimation and enzyme induction.
Presence of radical scavengers: Certain ions (e.g., carbonate, bicarbonate) or organic matter in your sample matrix can scavenge reactive species. Consider purifying your sample or increasing the oxidant dose.

Issue 2: I am observing unexpected or unknown peaks in my chromatogram.

Potential Cause Troubleshooting Step
Formation of stable intermediates: The degradation process may have stalled at a stable intermediate. Try to identify the unknown peaks using LC-MS or GC-MS. This information can provide valuable insights into the degradation pathway.
Reaction with solvent or buffer components: Ensure that your solvent and buffer components are inert under the experimental conditions. Run control experiments without the target compound to check for background reactions.
Sample degradation during storage or analysis: Analyze samples as quickly as possible after collection. If storage is necessary, keep samples at a low temperature (e.g., 4°C) and protected from light.

Hypothetical Quantitative Data

The following tables present hypothetical data for the degradation of this compound under different experimental conditions. These are illustrative examples and actual results may vary.

Table 1: Degradation Kinetics under Different AOPs

TreatmentRate Constant (k, min⁻¹)Half-life (t₁/₂, min)% Degradation (60 min)
UV/H₂O₂0.04515.493.2
Fenton (Fe²⁺/H₂O₂)0.0828.599.2
Ozonation0.02133.071.6

Table 2: Product Distribution after 60 minutes of UV/H₂O₂ Treatment

ProductConcentration (µM)% of Initial Carbon
This compound6.86.8
4-chlorobenzaldehyde15.215.2
5-chloro-2-carboxybenzenesulfonic acid21.521.5
Chloride (Cl⁻)75.3N/A
Sulfate (SO₄²⁻)88.1N/A

Experimental Protocols

Protocol 1: Photodegradation using UV/H₂O₂

  • Prepare a stock solution of this compound (1 mM) in ultrapure water.

  • Set up the photoreactor: Use a quartz reaction vessel equipped with a magnetic stirrer and a medium-pressure mercury lamp.

  • To 100 mL of a 10 µM solution of the target compound, add the desired concentration of hydrogen peroxide (e.g., 100 µM).

  • Turn on the UV lamp to initiate the reaction.

  • Withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quench the reaction immediately by adding a small amount of sodium sulfite to remove residual H₂O₂.

  • Analyze the samples by HPLC to determine the concentration of the parent compound and major degradation products.

Protocol 2: Microbial Degradation

  • Enrich a microbial consortium from a relevant environmental source (e.g., industrial wastewater sludge) by providing this compound as the sole carbon source in a minimal salt medium.

  • Inoculate a sterile mineral salt medium containing 50 mg/L of the target compound with the enriched culture.

  • Incubate the culture at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

  • Monitor the degradation by withdrawing samples periodically and analyzing the concentration of the parent compound using HPLC.

  • Analyze for the formation of intermediates and inorganic ions (Cl⁻, SO₄²⁻) to assess the extent of degradation and mineralization.

Visualizations

Degradation_Pathway cluster_oxidative Oxidative Degradation parent 5-Chloro-2-formyl- benzenesulfonic Acid hydroxylated Hydroxylated Intermediates parent->hydroxylated •OH attack desulfonated 4-Chlorobenzaldehyde parent->desulfonated Desulfonation carboxylated 5-Chloro-2-carboxy- benzenesulfonic Acid parent->carboxylated Oxidation of formyl group ring_opened Ring-Opened Products (Aliphatic Acids) hydroxylated->ring_opened Ring Cleavage desulfonated->ring_opened carboxylated->ring_opened mineralized CO2 + H2O + Cl⁻ + SO₄²⁻ ring_opened->mineralized

Caption: Postulated oxidative degradation pathway of this compound.

Experimental_Workflow cluster_analysis Analytical Techniques start Sample Preparation (Aqueous solution of target compound) degradation Degradation Experiment (e.g., Photolysis, AOP, Microbial) start->degradation sampling Time-course Sampling degradation->sampling analysis Chemical Analysis sampling->analysis hplc HPLC / LC-MS (Parent compound & products) ic Ion Chromatography (Cl⁻, SO₄²⁻) toc TOC Analyzer (Mineralization) data Data Interpretation (Kinetics, Pathway Elucidation) hplc->data ic->data toc->data

References

optimizing reaction conditions for the synthesis of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-chloro-2-formylbenzenesulfonic acid. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic sulfonic acid containing a chloro and a formyl (aldehyde) group.[1] It is a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[1] The sulfonic acid group makes it water-soluble, while the aldehyde and chloro groups provide reactive sites for further chemical modifications.[1]

Q2: What are the common synthetic routes to prepare this compound?

A2: There are two primary methods for its synthesis:

  • Direct Sulfonation of 4-chlorobenzaldehyde: This method involves reacting 4-chlorobenzaldehyde with an excess of oleum (fuming sulfuric acid) at elevated temperatures.[2]

  • Sulfonation of 2-chlorobenzaldehyde: This route uses sodium sulfite to introduce the sulfonic acid group, often in an aqueous medium under high temperature and pressure, and may require a catalyst.[3][4]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Both primary synthesis routes involve hazardous materials.

  • Oleum/Sulfuric Acid: These are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction with 4-chlorobenzaldehyde is exothermic and should be controlled carefully.

  • High-Pressure Reactions: The sodium sulfite method may be conducted in an autoclave at high temperatures (160-210°C), which presents a risk of over-pressurization.[3][4] Ensure the equipment is properly rated and maintained, and use a blast shield.

  • General Handling: The product, this compound, may be harmful if ingested or inhaled.[1]

Experimental Protocols & Data

Method 1: Sulfonation of 4-chlorobenzaldehyde with Oleum

This protocol is adapted from patent literature, which reports high yields and purity.[2]

Experimental Protocol:

  • Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, place 554g of 65% oleum (4.5 mol SO₃).

  • Reagent Addition: While maintaining the temperature between 10-20°C with vigorous stirring, slowly add 1 mole of molten 4-chlorobenzaldehyde (at 60°C) below the surface of the oleum.

  • Reaction: Over 30 minutes, heat the mixture to 85°C and maintain this temperature for 3 hours with continuous stirring.[2]

  • Work-up: Carefully pour the reaction mixture onto 500g of ice. This step is highly exothermic and should be done slowly with cooling.

  • Isolation: Cool the resulting slurry to -10°C. The product, 2-chloro-5-formylbenzenesulfonic acid trihydrate, will precipitate.[2]

  • Purification: Collect the solid product by suction filtration and wash with ice-cold water. The product can be further purified by recrystallization if necessary.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep1 Charge Oleum (65%) to Reactor add_reagent Add Molten 4-Chlorobenzaldehyde (10-20°C) prep1->add_reagent heat_react Heat to 85°C for 3 hours add_reagent->heat_react quench Pour onto Ice heat_react->quench precipitate Cool to -10°C to Precipitate Product quench->precipitate filter Isolate by Suction Filtration precipitate->filter product This compound trihydrate filter->product

Caption: Workflow for synthesis via the oleum method.

Method 2: Sulfonation of 2-chlorobenzaldehyde with Sodium Sulfite

This method avoids the use of oleum but requires high temperatures and pressures. It is crucial to control conditions to prevent side reactions.

Experimental Protocol:

  • Preparation: In a high-pressure autoclave, mix 2000kg of o-chlorobenzaldehyde, 2400kg of sodium sulfite (Na₂SO₃), 80kg of a surfactant catalyst (e.g., PEG-1000), and 8000kg of water.[3]

  • Reaction: Seal the autoclave and heat the mixture to 170°C. Maintain this temperature for 10 hours.[3]

  • Work-up: Cool the reactor to 95°C and carefully vent any pressure.

  • Isolation: Transfer the reaction mixture to a distillation apparatus and concentrate under reduced pressure.

  • Purification: Filter the hot, concentrated solution to remove impurities. Cool the filtrate to induce crystallization of the sodium salt of the product. Collect the crystals by filtration.[3]

Comparison of Synthesis Methods
ParameterMethod 1: Oleum SulfonationMethod 2: Sodium Sulfite Sulfonation
Starting Material 4-chlorobenzaldehyde2-chlorobenzaldehyde
Sulfonating Agent Oleum (fuming H₂SO₄)Sodium Sulfite (Na₂SO₃)
Catalyst None requiredSurfactant (e.g., PEG) or Iodide Salt[3][4]
Temperature 70-110°C (optimum 80-85°C)[2]160-210°C[3]
Pressure AtmosphericHigh Pressure (Autoclave)
Solvent Excess OleumWater[3]
Typical Yield ~86%[2]Variable, can be high with optimization[3]
Key Advantages High yield, atmospheric pressureAvoids highly corrosive oleum
Key Disadvantages Uses highly corrosive oleumRequires high pressure, potential for side reactions[4]

Troubleshooting Guide

Q4: My yield is significantly lower than expected using the oleum method. What are the possible causes?

A4: Low yields in the oleum sulfonation of 4-chlorobenzaldehyde can often be attributed to several factors:

  • Insufficient Temperature Control: If the initial addition of 4-chlorobenzaldehyde is done at a temperature that is too high, side reactions can occur. Conversely, if the reaction temperature during the 3-hour hold is below the optimal 80-85°C range, the reaction may be incomplete.[2]

  • Moisture Contamination: Oleum is highly reactive with water. Any moisture in the starting materials or reactor will consume the SO₃, reducing the effective concentration of the sulfonating agent.

  • Incomplete Precipitation: The product is isolated as a trihydrate by precipitation from a diluted sulfuric acid mixture.[2] If the final temperature is not sufficiently low (e.g., above -10°C) or if the acid concentration is incorrect, the product may remain partially dissolved.

Q5: I am observing significant byproduct formation in the sodium sulfite method. What is happening?

A5: The high-temperature, aqueous conditions of the sodium sulfite method can promote a disproportionation (Cannizzaro-type) reaction of the starting material, 2-chlorobenzaldehyde, especially since the sodium sulfite solution is alkaline. This side reaction produces 2-chlorobenzoic acid and 2-chlorobenzyl alcohol, reducing the yield of the desired product.[4]

Troubleshooting Decision Tree:

G start Low Yield or Impurity Issue method_q Oleum or Sodium Sulfite? start->method_q Which method? oleum_check Check Reaction Temperature Profile method_q->oleum_check Oleum sulfite_check Analyze Byproducts method_q->sulfite_check Sodium Sulfite temp_ok_q temp_ok_q oleum_check->temp_ok_q Was it 80-85°C? moisture_check Check for Moisture Contamination temp_ok_q->moisture_check Yes temp_issue Optimize Temperature Control temp_ok_q->temp_issue No isolation_check Verify Isolation Temp is <= -10°C moisture_check->isolation_check Dry System final_oleum Review Reagent Stoichiometry isolation_check->final_oleum Temp OK byproduct_q byproduct_q sulfite_check->byproduct_q 2-chlorobenzoic acid present? cannizzaro Indicates Disproportionation Side Reaction byproduct_q->cannizzaro Yes incomplete_rxn Incomplete Reaction Likely byproduct_q->incomplete_rxn No optimize_sulfite Optimize Catalyst/Temperature/pH cannizzaro->optimize_sulfite To Fix check_time Increase Reaction Time or Temperature incomplete_rxn->check_time To Fix

Caption: Troubleshooting common issues in synthesis.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-chlorobenzaldehyde from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 2-chlorobenzaldehyde from a reaction mixture?

A1: The most common methods for removing unreacted 2-chlorobenzaldehyde include:

  • Aqueous Extraction: Particularly using a sodium bisulfite solution to form a water-soluble adduct.

  • Chromatography: Column chromatography is a versatile method for separating the aldehyde from the desired product.

  • Distillation: Effective if there is a significant difference in boiling points between 2-chlorobenzaldehyde and the product.

  • Chemical Scavengers: Using polymer-bound reagents to selectively react with and remove the aldehyde.

Q2: How does sodium bisulfite extraction work to remove aldehydes?

A2: Sodium bisulfite reacts with aldehydes to form a charged bisulfite adduct.[1][2] This adduct is typically soluble in water, allowing for its removal from the organic layer of a reaction mixture through liquid-liquid extraction.[3][4] The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by treatment with an acid or base, if desired.[3]

Q3: When is distillation a suitable method for purification?

A3: Distillation is a suitable method when the boiling point of your desired product is significantly different from that of 2-chlorobenzaldehyde (209-215 °C).[5] Vacuum distillation is often employed to reduce the boiling points and prevent thermal degradation of the compounds.

Q4: What are aldehyde scavengers and how are they used?

A4: Aldehyde scavengers are reagents, often polymer-bound for easy removal, that selectively react with aldehydes.[1][6][7] These scavengers, such as those with primary amine or hydrazide functional groups, form stable covalent bonds with the aldehyde, which can then be removed by simple filtration.[6][8] This method is particularly useful when other techniques like extraction or chromatography are challenging.

Troubleshooting Guides

Sodium Bisulfite Extraction

Issue: Low efficiency in removing 2-chlorobenzaldehyde.

  • Possible Cause: Incomplete reaction with sodium bisulfite.

    • Solution: Increase the reaction time and ensure vigorous shaking of the separatory funnel to maximize interfacial contact. Using a co-solvent like methanol or THF can improve the reaction rate by creating a homogeneous solution before extraction.[4][9]

  • Possible Cause: Insufficient amount of sodium bisulfite.

    • Solution: Use a freshly prepared saturated solution of sodium bisulfite. It is recommended to use a molar excess of sodium bisulfite relative to the estimated amount of unreacted 2-chlorobenzaldehyde.

Issue: Formation of a stable emulsion during extraction.

  • Possible Cause: High concentration of surfactants or similar compounds in the reaction mixture.

    • Solution 1: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Solution 2: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation.

    • Solution 3: If the emulsion persists, filter the entire mixture through a pad of Celite.[10]

Issue: The bisulfite adduct precipitates as a solid between the layers.

  • Possible Cause: The bisulfite adduct of 2-chlorobenzaldehyde may have limited solubility in both the organic and aqueous phases, especially with non-polar organic solvents.

    • Solution: Filter the entire mixture through Celite to remove the insoluble adduct. The filtrate can then be separated into its respective layers.[10]

Column Chromatography

Issue: Poor separation between 2-chlorobenzaldehyde and the desired product.

  • Possible Cause: Inappropriate solvent system (mobile phase).

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. For more polar compounds, a combination of dichloromethane and methanol might be more effective. Gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve separation.

  • Possible Cause: Co-elution of the product and the aldehyde.

    • Solution: Consider using a different stationary phase. If using silica gel (polar), a non-polar stationary phase like C18 (reverse-phase chromatography) might provide better separation, especially if the product has a different polarity profile than 2-chlorobenzaldehyde.

Issue: Tailing of spots on the TLC plate and peaks in the chromatogram.

  • Possible Cause: Interaction of the aldehyde or product with the stationary phase.

    • Solution: For silica gel chromatography, adding a small amount of a modifier to the mobile phase can help. For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine can be beneficial.

Distillation

Issue: The product co-distills with 2-chlorobenzaldehyde.

  • Possible Cause: The boiling points of the product and 2-chlorobenzaldehyde are too close.

    • Solution: Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. Operating the distillation under reduced pressure (vacuum distillation) will lower the boiling points and may increase the boiling point difference between the two compounds.

Issue: Thermal decomposition of the product during distillation.

  • Possible Cause: The product is sensitive to high temperatures.

    • Solution: Use vacuum distillation to lower the required temperature. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

Data Presentation

Table 1: Physical Properties of 2-Chlorobenzaldehyde

PropertyValue
Molecular Formula C₇H₅ClO
Molar Mass 140.57 g/mol
Appearance Clear colorless to pale yellow oily liquid
Density 1.25 g/cm³
Melting Point 9–12 °C
Boiling Point 209–215 °C
Solubility in Water Insoluble

Data sourced from[5][11]

Table 2: Efficiency of Aldehyde Removal by Sodium Bisulfite Extraction

AldehydeCo-solventImmiscible Solvent% Removal (unoptimized)
Anisaldehyde (Aromatic)Methanol10% Ethyl acetate/hexanes>95%
Benzylacetone (Aliphatic Ketone)Dimethylformamide10% Ethyl acetate/hexanes>95%
Citronellal (Aliphatic)DimethylformamideHexanes>95%

This table presents data for representative aldehydes to illustrate the general effectiveness of the bisulfite extraction method.[9] Specific efficiency for 2-chlorobenzaldehyde may vary depending on the reaction mixture composition.

Experimental Protocols

Protocol 1: Removal of 2-Chlorobenzaldehyde using Sodium Bisulfite Extraction
  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite. The solution should be freshly prepared for optimal results.

  • Initial Reaction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the solution to a separatory funnel.

  • Adduct Formation: Add an equal volume of the saturated sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure buildup.

  • Extraction: Allow the layers to separate. The aqueous layer (bottom layer) will contain the 2-chlorobenzaldehyde-bisulfite adduct. Drain the aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude reaction mixture. The ideal solvent system will show good separation between the 2-chlorobenzaldehyde spot and the product spot.[12][13]

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (wet packing is generally preferred).

  • Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_extraction Sodium Bisulfite Extraction start_ext Crude Reaction Mixture dissolve Dissolve in Organic Solvent start_ext->dissolve add_bisulfite Add Saturated NaHSO3 Solution dissolve->add_bisulfite shake Shake & Vent add_bisulfite->shake separate Separate Layers shake->separate wash Wash Organic Layer (Water & Brine) separate->wash Organic Layer aqueous_waste separate->aqueous_waste Aqueous Layer (contains aldehyde adduct) dry Dry Organic Layer wash->dry concentrate_ext Concentrate dry->concentrate_ext product_ext Purified Product concentrate_ext->product_ext

Caption: Workflow for removing 2-chlorobenzaldehyde via sodium bisulfite extraction.

troubleshooting_logic cluster_methods Purification Method Selection cluster_extraction_issues Extraction Troubleshooting start Problem: Unreacted 2-Chlorobenzaldehyde in Product extraction Sodium Bisulfite Extraction start->extraction chromatography Column Chromatography start->chromatography distillation Distillation start->distillation scavenger Chemical Scavenger start->scavenger emulsion Emulsion Forms? extraction->emulsion precipitate Adduct Precipitates? emulsion->precipitate No break_emulsion Add Brine / Centrifuge emulsion->break_emulsion Yes filter_celite Filter through Celite precipitate->filter_celite Yes proceed Proceed with Separation precipitate->proceed No

Caption: Troubleshooting decision tree for purification challenges.

References

stability issues of 5-chloro-2-formylbenzenesulfonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-chloro-2-formylbenzenesulfonic acid in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aqueous solution of this compound is showing a decrease in purity over time. What could be the cause?

A1: The decrease in purity of this compound in aqueous solutions can be attributed to several degradation pathways, primarily influenced by the solution's pH, temperature, and exposure to light and oxygen. The two principal functional groups, the aldehyde and the sulfonic acid, are susceptible to chemical transformations.

Potential Degradation Pathways:

  • Disproportionation (Cannizzaro Reaction): In neutral to alkaline aqueous solutions (pH ≥ 7), aromatic aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction. This involves the simultaneous oxidation and reduction of two aldehyde molecules to form the corresponding carboxylic acid and alcohol. In alkaline conditions (pH 8-9), o-chlorobenzaldehyde is known to undergo this reaction, suggesting a similar pathway for its sulfonic acid derivative.

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be promoted by dissolved oxygen, trace metal impurities, or exposure to light. This reaction converts the formyl group into a carboxylic acid group, leading to the formation of 5-chloro-2-carboxybenzenesulfonic acid.

  • Desulfonation: Aromatic sulfonic acids can undergo desulfonation, particularly at elevated temperatures (130-160°C) and in acidic conditions. This involves the cleavage of the carbon-sulfur bond, releasing sulfuric acid and forming 5-chloro-2-formylbenzene.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, including oxidation and desulfonation.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your aqueous solution in the acidic range (pH < 7) to minimize the risk of disproportionation. Use buffered solutions where possible.

  • Minimize Oxygen Exposure: Prepare solutions with deoxygenated water and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of all potential degradation reactions. Avoid high temperatures.

  • Use High-Purity Water and Reagents: Trace metal impurities can catalyze oxidation reactions. Use high-purity water and reagents to prepare your solutions.

Q2: I have observed the formation of an unexpected acidic impurity in my reaction mixture containing this compound. What is it likely to be?

A2: The most probable acidic impurity is 5-chloro-2-carboxybenzenesulfonic acid . This is the product of the oxidation of the aldehyde group of this compound. This oxidation can be facilitated by exposure to air (oxygen).

Another possibility, particularly under alkaline conditions, is the formation of the same carboxylic acid as a product of the disproportionation reaction.

Confirmation:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity. The expected molecular weight of 5-chloro-2-carboxybenzenesulfonic acid is 236.61 g/mol .

  • Reference Standard: If available, compare the retention time of the impurity with a certified reference standard of 5-chloro-2-carboxybenzenesulfonic acid using an appropriate HPLC method.

Q3: Can I heat my aqueous solution of this compound?

A3: Heating aqueous solutions of this compound is generally not recommended, as it can accelerate degradation. Aromatic sulfonic acids can undergo desulfonation at elevated temperatures. If heating is unavoidable, it should be done for the shortest possible time and at the lowest effective temperature. It is also advisable to control the pH and exclude oxygen during heating.

Summary of Potential Degradation Products

Degradation PathwayPotential Degradation ProductChemical StructureInfluencing Factors
Oxidation 5-chloro-2-carboxybenzenesulfonic acidC₇H₅ClO₅SOxygen, light, heat, metal ions
Disproportionation 5-chloro-2-carboxybenzenesulfonic acidC₇H₅ClO₅SAlkaline pH (≥ 7)
Disproportionation 5-chloro-2-(hydroxymethyl)benzenesulfonic acidC₇H₇ClO₄SAlkaline pH (≥ 7)
Desulfonation 2-chloro-5-formylbenzeneC₇H₅ClOHigh temperature, acidic pH

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for investigating the stability of this compound in aqueous solutions under various stress conditions. The goal is to induce a target degradation of 5-20%.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Heat the stock solution at 80°C in a controlled temperature oven for 48 hours.

    • Withdraw samples at appropriate time points.

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

HPLC Method for Stability Testing

This method provides a general starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute more hydrophobic degradation products. A suggested gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathways main This compound oxidized 5-chloro-2-carboxybenzenesulfonic acid main->oxidized Oxidation (O2, Light, Heat) disproportionation_acid 5-chloro-2-carboxybenzenesulfonic acid main->disproportionation_acid Disproportionation (Alkaline pH) disproportionation_alcohol 5-chloro-2-(hydroxymethyl)benzenesulfonic acid main->disproportionation_alcohol Disproportionation (Alkaline pH) desulfonated 2-chloro-5-formylbenzene main->desulfonated Desulfonation (High Temp, Acidic pH)

Caption: Potential degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_stress Stress Conditions acid Acid Hydrolysis sampling Withdraw Samples at Time Intervals acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal thermal->sampling photo Photolysis photo->sampling start Prepare Aqueous Solution of This compound stress_exposure Expose to Stress Conditions start->stress_exposure neutralize Neutralize (if necessary) sampling->neutralize analyze Analyze by HPLC neutralize->analyze results Determine % Degradation & Identify Products analyze->results

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of Sulfonated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfonated aromatic aldehydes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of sulfonated aromatic aldehydes.

1. Low Yield After Recrystallization

  • Question: I am experiencing a low yield after recrystallizing my sulfonated aromatic aldehyde. What are the possible causes and solutions?

  • Answer: Low recovery during recrystallization is a common issue. Here are some potential causes and troubleshooting steps:

    • High Solubility in the Chosen Solvent: The compound might be too soluble in the recrystallization solvent, even at low temperatures.

      • Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If using a mixed solvent system, you can add a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble) to the hot solution to induce crystallization upon cooling.

    • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to allow for maximum crystal formation.

      • Solution: Ensure the solution is cooled thoroughly, preferably in an ice bath, for a sufficient amount of time.

    • Formation of a Supersaturated Solution: Sometimes, crystals are reluctant to form from a clear solution, even when it's supersaturated.

      • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Excessive Washing: Washing the crystals with too much solvent or a solvent in which the product has some solubility will lead to product loss.

      • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

2. Presence of Inorganic Salt Impurities

  • Question: My purified sulfonated aromatic aldehyde is contaminated with inorganic salts (e.g., sodium sulfate). How can I remove them?

  • Answer: Inorganic salt contamination is common, especially if excess sulfuric acid is used during sulfonation and subsequently neutralized.[1] Here are a few methods for their removal:

    • Recrystallization from an appropriate solvent: Many sulfonated aromatic aldehydes can be recrystallized from solvents like ethanol or water-ethanol mixtures.[2] Inorganic salts are often insoluble in organic solvents.

    • Ion-Exchange Chromatography: This is a highly effective method for separating ionic compounds like sulfonated aromatic aldehydes from non-ionic or differently charged species, including salts. Anion-exchange chromatography is typically used for negatively charged sulfonates.

    • Dialysis or Diafiltration: For larger scale purifications, these membrane-based techniques can be used to remove small molecules like salts from a solution of the larger sulfonated aromatic aldehyde.

3. Oily Product or Failure to Crystallize

  • Question: My product is "oiling out" or failing to crystallize from the solution. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are present.

    • Solution:

      • Adjust the Solvent System: Try a lower-boiling point solvent or a different solvent mixture.

      • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.

      • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice. You can insulate the flask to slow down the cooling rate.

      • Charcoal Treatment: If colored impurities are present, they can sometimes inhibit crystallization. Treating the hot solution with activated charcoal can remove these impurities.

4. Product is Highly Water-Soluble, Making Extraction Difficult

  • Question: My sulfonated aromatic aldehyde is very soluble in water, making it difficult to extract into an organic solvent. How can I purify it?

  • Answer: The high water solubility of sulfonated compounds is a primary challenge in their purification. Standard liquid-liquid extraction is often ineffective. Here are alternative approaches:

    • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid adducts. This can be a highly effective purification method. The adduct can be filtered off, washed, and then the aldehyde can be regenerated by treatment with a base.

    • Ion-Exchange Chromatography: As mentioned earlier, this technique is well-suited for highly polar and water-soluble compounds.

    • Reverse-Phase Chromatography: In some cases, reverse-phase chromatography using a C18 column with a water/organic mobile phase (e.g., water/acetonitrile or water/methanol) can be used to separate the sulfonated aldehyde from less polar impurities.

5. Common Impurities to Consider

  • Question: What are the common impurities I should be aware of when purifying sulfonated aromatic aldehydes?

  • Answer: The nature of impurities will depend on the starting materials and reaction conditions. Some common impurities include:

    • Unreacted Starting Materials: For example, unreacted benzaldehyde or o-chlorobenzaldehyde.

    • Over-sulfonation or Isomeric Products: Depending on the reaction conditions, di- or tri-sulfonated products, or different positional isomers may be formed.[3]

    • Byproducts from Side Reactions: In the synthesis of o-sulfonic acid benzaldehyde from o-chlorobenzaldehyde, byproducts such as o-chlorobenzoic acid and o-chlorobenzyl methanol can be formed through a disproportionation reaction in an alkaline medium.[4]

    • Residual Sulfuric Acid: If not properly neutralized, residual sulfuric acid will be a major impurity.

    • Inorganic Salts: As discussed, salts like sodium sulfate are common if neutralization is performed after sulfonation.[1]

Quantitative Data on Purification Methods

The following table summarizes some reported quantitative data for the purification of specific sulfonated aromatic aldehydes. Please note that yields and purity can vary significantly based on the specific experimental conditions.

CompoundPurification MethodSolvent/EluentYield (%)Purity (%)Reference
o-Sulfonic acid benzaldehydeRecrystallizationAbsolute Ethanol75.095.4[5]
o-Sulfonic acid benzaldehydeRecrystallizationAbsolute Ethanol88.998.4[5]
o-Sulfonic acid benzaldehydeRecrystallizationAbsolute Ethanol61.292.8[2]
o-Sulfonic acid benzaldehydeRecrystallizationAbsolute Ethanol56.396.4[2]

Experimental Protocols

1. Purification of o-Sulfonic Acid Benzaldehyde by Recrystallization

This protocol is adapted from a patented synthesis method.[2][5]

  • Procedure:

    • After the synthesis reaction, the crude product is obtained by suction filtration and drying.

    • The crude o-sulfonic acid benzaldehyde is then dissolved in a minimal amount of boiling absolute ethanol.

    • The hot solution is filtered to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

    • The resulting needle-like crystals are collected by suction filtration.

    • The crystals are washed with a small amount of cold absolute ethanol and then dried to yield the purified product.

2. General Protocol for Ion-Exchange Chromatography of Sulfonated Compounds

This is a general guideline for purifying sulfonated aromatic aldehydes using anion-exchange chromatography. The specific resin, buffers, and gradient will need to be optimized for each compound.

  • Materials:

    • Anion-exchange resin (e.g., DEAE-cellulose or a quaternary ammonium-based resin).

    • Equilibration buffer (e.g., a low concentration buffer at a pH where the sulfonated aldehyde is negatively charged, such as Tris-HCl or phosphate buffer).

    • Elution buffer (the equilibration buffer with an increasing concentration of a salt, such as NaCl).

  • Procedure:

    • Column Packing: Prepare a slurry of the anion-exchange resin in the equilibration buffer and pack it into a chromatography column.

    • Equilibration: Wash the packed column with several column volumes of the equilibration buffer until the pH and conductivity of the eluate are the same as the buffer.

    • Sample Loading: Dissolve the crude sulfonated aromatic aldehyde in a minimal amount of the equilibration buffer and load it onto the column.

    • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

    • Elution: Elute the bound sulfonated aromatic aldehyde by applying a gradient of increasing salt concentration using the elution buffer. The negatively charged sulfonate groups will be displaced from the resin by the salt anions.

    • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify the fractions containing the pure product.

    • Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis, diafiltration, or reverse-phase chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Sulfonated Aromatic Aldehyde recrystallization Recrystallization synthesis->recrystallization ion_exchange Ion-Exchange Chromatography synthesis->ion_exchange bisulfite_adduct Bisulfite Adduct Formation synthesis->bisulfite_adduct analysis Purity & Yield Determination recrystallization->analysis ion_exchange->analysis bisulfite_adduct->analysis

Caption: General experimental workflow for the purification of sulfonated aromatic aldehydes.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out salt_contamination Salt Contamination? start->salt_contamination change_solvent Change Solvent/ Solvent Mixture low_yield->change_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) low_yield->induce_crystallization Yes oiling_out->change_solvent Yes slow_cooling Slower Cooling oiling_out->slow_cooling Yes ion_exchange Ion-Exchange Chromatography salt_contamination->ion_exchange Yes recrystallize_organic Recrystallize from Organic Solvent salt_contamination->recrystallize_organic Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

improving the color fastness of dyes derived from 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dyes from 5-Chloro-2-formylbenzenesulfonic Acid

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on . The information is presented through frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of dyes derived from this compound?

Dyes synthesized from this compound are often classified as acid or reactive dyes due to the presence of the water-solubilizing sulfonic acid group (-SO3H)[1]. This group makes them suitable for dyeing protein fibers like wool and silk, as well as cellulosic fibers like cotton[1][2][3]. Their specific properties, such as color and reactivity, are determined by the other chemical moieties they are combined with during synthesis.

Q2: What is color fastness and why is it a critical parameter?

Color fastness refers to the resistance of a dyed material to fading or color bleeding when exposed to various environmental factors such as washing, rubbing, light, and perspiration[4][5]. It is a crucial indicator of a dye's quality and durability. Poor color fastness can lead to contamination of other materials during washing and a significant loss of aesthetic and functional value in the final product[5][6].

Q3: What are the primary factors that negatively impact the color fastness of these dyes?

Several factors can compromise color fastness:

  • Chemical Structure of the Dye: The inherent stability of the dye molecule and the strength of its bond with the fiber are primary determinants[4].

  • Unfixed Dyes: Residual, unbound dye molecules remaining on the fiber surface after dyeing are a major cause of poor wash and rubbing fastness[2][7].

  • Dye Hydrolysis: Under certain conditions, particularly incorrect pH, the bond between a reactive dye and the fiber can break, reducing fastness[7][8].

  • Process Conditions: Dyeing parameters such as temperature, time, and pH must be strictly controlled[9][10].

  • Water Quality: The presence of calcium and magnesium ions (hard water) can lead to the formation of insoluble dye aggregates, which deposit on the fiber surface and lower the fastness ratings[7][11][12].

Q4: How does a dye fixing agent work to improve color fastness?

Dye fixing agents are chemicals applied after the dyeing process to enhance color fastness, particularly wet fastness[13][14]. They function by forming a strong chemical bond between the dye molecules and the textile fibers[13][15]. For anionic dyes (like those with sulfonic acid groups), cationic fixing agents are often used. These agents form an insoluble complex with the dye, effectively locking it into the fiber and preventing it from washing out[14][16].

Q5: What is the role of pH during the dyeing and post-treatment processes?

The pH is a critical variable. For reactive dyes, a specific alkaline pH is necessary to facilitate the chemical reaction that bonds the dye to the fiber[10]. However, excessively high or prolonged alkaline conditions can cause the dye to react with water instead (hydrolysis), which prevents it from binding to the fiber and leads to poor fastness[17]. After dyeing, any residual alkali on the fabric should be neutralized, as it can cause the dye-fiber bond to break over time, resulting in decreased wet rubbing fastness[9]. For acid dyes, an acidic pH is required for effective dyeing of protein fibers[1].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Significant color bleeding is observed during the first wash (Poor Wash Fastness).

  • Q: What is the most likely cause?

    • A: The most common cause is the presence of unfixed or hydrolyzed dye (also known as "floating color") that was not adequately removed after the dyeing stage[2][7]. Improper fixation conditions, such as incorrect pH or temperature, can also lead to a low fixation rate[8][12].

  • Q: How can this be resolved?

    • A: Implement a thorough soaping or washing-off process after dyeing to remove all unbound dye particles. This typically involves washing the material at a high temperature with a suitable soaping agent[2][7][9]. Additionally, ensure that the dyeing fixation step is optimized. For post-treatment, apply a cationic fixing agent to make the dye insoluble and improve its retention[3][13].

Problem 2: The color of the dyed material rubs off easily, especially when wet (Poor Wet Rubbing Fastness).

  • Q: What leads to poor rubbing fastness?

    • A: This issue is often caused by dye particles that are not fully penetrated into the fiber and remain on the surface[9]. During high-temperature drying, dye molecules can sometimes migrate from the interior of the fiber to the surface, which also contributes to poor rubbing fastness[9].

  • Q: What are the corrective measures?

    • A: First, ensure an effective soaping process is in place to remove all surface dye[9]. Selecting dyes with good penetration and leveling properties can also help[9]. If dye migration is suspected, consider using an anti-migration agent or optimizing the drying and curing temperatures. Finally, using a high-efficiency fixing agent can create a film on the fiber surface, which improves rubbing fastness[9][14].

Problem 3: The dyed material shows inconsistent color or appears patchy (Poor Levelness).

  • Q: What causes uneven dyeing?

    • A: A primary cause is the use of hard water for dyeing. Calcium and magnesium ions in hard water react with sulfonic acid dyes to form insoluble salts that precipitate onto the fabric, causing spotting and reduced fastness[7][12]. Other causes include improper pre-treatment of the substrate (e.g., uneven scouring or bleaching) and a dyeing rate that is too rapid[9].

  • Q: How can I achieve a uniform color?

    • A: Always use soft or deionized water for dyeing. If this is not possible, add a chelating dispersant to the dyebath to sequester the hard water ions[7][8][12]. Ensure the material to be dyed is properly and uniformly pre-treated. Controlling the dyeing temperature ramp rate and using a suitable leveling agent can also promote even dye uptake.

Data Presentation

The following tables summarize the expected impact of key process improvements on color fastness grades, which are typically rated on a scale of 1 (very poor) to 5 (excellent).

Table 1: Representative Impact of Post-Treatment on Color Fastness Grades

Fastness TestGrade (Before Treatment)Grade (After Soaping & Fixation)
Wash Fastness 2 - 34 - 5
Wet Rubbing 1 - 23 - 4
Dry Rubbing 3 - 44 - 5

This table illustrates the typical improvements seen after implementing proper washing and dye-fixing procedures. Actual results may vary based on the specific dye, substrate, and process conditions.[2]

Table 2: Influence of Dyebath pH on Fastness Properties of Reactive Dyes

Dyebath pHColor Strength (K/S)Wash Fastness (Staining)Perspiration Fastness (Acid)
Acidic (e.g., pH 6) Low4 - 5 (Excellent)4 - 5 (Excellent)
Alkaline (e.g., pH 11) High3 - 4 (Moderate-Good)3 - 4 (Moderate-Good)

This table demonstrates that while a higher pH is required for dye fixation and achieving deep shades, it can lead to lower fastness properties if not followed by meticulous washing to remove hydrolyzed dye.[10]

Experimental Protocols

Protocol 1: Standardized Soaping Process for Dyed Cotton

Objective: To remove all unfixed and hydrolyzed dye from the fiber surface to improve wet fastness properties.

Methodology:

  • Following the dyeing and initial rinsing steps, prepare a soaping bath.

  • The bath should contain a high-performance soaping agent (2-3 g/L) and a chelating dispersant (1-2 g/L) in deionized water[12].

  • Adjust the pH of the bath to be neutral or slightly acidic (pH 6-7)[12].

  • Immerse the dyed material in the bath at a liquor ratio of 1:20 (1 part fabric to 20 parts water).

  • Raise the temperature to 95°C and maintain for 10-15 minutes[9].

  • Drain the soaping liquor and perform a hot rinse, followed by a cold rinse until the water runs clear.

  • Dry the material.

Protocol 2: Application of a Cationic Dye Fixing Agent

Objective: To improve the wet fastness of the dyed material by forming an insoluble complex between the dye and the fixing agent.

Methodology:

  • After the soaping and rinsing process (Protocol 1), prepare a fresh bath with the cationic fixing agent.

  • The concentration of the fixing agent typically ranges from 1-2% on the weight of the fabric (o.w.f).

  • Set the bath temperature to 40-60°C and the pH to the manufacturer's recommendation (often slightly acidic).

  • Immerse the soaped fabric in the fixing bath and run for 20-30 minutes to ensure even application[16].

  • After the treatment, rinse the fabric lightly with cold water.

  • Dry the fabric. It is crucial to test the compatibility of the fixing agent with other finishing chemicals (like softeners), as some combinations can negatively affect light fastness[11].

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of improving color fastness.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Dyed Substrate rinse1 Initial Rinse (Cold Water) start->rinse1 soaping Soaping (95°C, Neutral pH) rinse1->soaping Remove loose surface dye rinse2 Post-Soaping Rinse (Hot & Cold) soaping->rinse2 Remove hydrolyzed and residual dye fixation Fixing Agent Application rinse2->fixation Prepare for final treatment final_rinse Final Rinse fixation->final_rinse Lock dye into fiber dry Drying final_rinse->dry end_product End Product: High Fastness dry->end_product

Caption: General workflow for post-treatment of dyed materials to enhance color fastness.

G problem problem check check cause cause solution solution A Problem: Poor Wet Fastness (Wash/Rub) B Was a thorough soaping step performed? A->B C Were fixation conditions (pH, Temp) optimal? B->C Yes E Cause: Ineffective removal of unfixed/hydrolyzed dye. B->E No D Was a suitable fixing agent applied? C->D Yes F Cause: Low dye fixation rate or high hydrolysis. C->F No G Cause: Soluble dye not immobilized in fiber. D->G No K Review entire process; Consider dye selection. D->K Yes B_yes Yes B_no No C_yes Yes C_no No D_yes Yes D_no No H Solution: Implement/optimize high-temp soaping protocol. E->H I Solution: Verify and adjust fixation pH, time, and temperature. F->I J Solution: Apply appropriate cationic fixing agent post-soaping. G->J

Caption: Troubleshooting logic for diagnosing and solving poor wet fastness issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-chloro-2-formylbenzenesulfonic acid and 2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structures

2-formylbenzenesulfonic acid and 5-chloro-2-formylbenzenesulfonic acid are both aromatic compounds containing a formyl (-CHO) and a sulfonic acid (-SO3H) group. The key structural difference is the presence of a chloro (-Cl) group on the benzene ring of this compound.

Predicted Reactivity: A Tale of Two Reaction Sites

The reactivity of these molecules can be assessed at two primary locations: the formyl group, which is susceptible to nucleophilic addition, and the aromatic ring, which can undergo electrophilic substitution.

Nucleophilic Addition to the Formyl Group

The aldehyde functional group is characterized by an electrophilic carbonyl carbon. The rate of nucleophilic addition to this carbon is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack.

Both molecules possess two electron-withdrawing groups: the formyl group and the sulfonic acid group. This compound has an additional electron-withdrawing chloro group. This leads to a greater polarization of the carbonyl bond in the chloro-substituted compound, rendering its formyl carbon more electron-deficient and, consequently, more reactive towards nucleophiles.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

CompoundKey SubstituentsPredicted Relative ReactivityRationale
2-formylbenzenesulfonic acid-CHO, -SO3HLess ReactiveThe formyl and sulfonic acid groups are electron-withdrawing, but the overall electron deficiency at the carbonyl carbon is lower compared to its chloro-substituted counterpart.
This compound-CHO, -SO3H, -ClMore Reactive The additional electron-withdrawing chloro group further increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Experimental Protocols

While specific comparative kinetic studies are not available, the following are representative protocols for common reactions involving aromatic aldehydes. These can be adapted to investigate the relative reactivity of the two compounds.

General Protocol for a Condensation Reaction (e.g., Knoevenagel Condensation)
  • Reactant Preparation: Dissolve equimolar amounts of the respective benzaldehyde derivative (2-formylbenzenesulfonic acid or this compound) and an active methylene compound (e.g., malonic acid) in a suitable solvent such as ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Condition: Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, acidify with a dilute acid (e.g., 1M HCl), and collect the precipitated product by filtration. Wash the product with cold water and dry under vacuum.

  • Analysis: Characterize the product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine the yield. A higher yield under identical reaction times would indicate greater reactivity.

Visualizing the Electronic Effects

The following diagrams illustrate the electronic factors influencing the reactivity of the formyl group.

Nucleophilic_Addition cluster_1 2-formylbenzenesulfonic acid cluster_2 This compound 2FBSA C(=O)H+ Ring1 Benzene Ring Ring1->2FBSA e- withdrawing SO3H_1 SO3H SO3H_1->Ring1 e- withdrawing 5C2FBSA C(=O)H++ Ring2 Benzene Ring Ring2->5C2FBSA e- withdrawing SO3H_2 SO3H SO3H_2->Ring2 e- withdrawing Cl Cl Cl->Ring2 e- withdrawing Nu- Nucleophile Nu-->2FBSA Slower Attack Nu-->5C2FBSA Faster Attack

Caption: Increased electrophilicity of the carbonyl carbon in the chloro-substituted compound.

Electrophilic Aromatic Substitution

In contrast to nucleophilic addition, the rate of electrophilic aromatic substitution is decreased by electron-withdrawing groups. These groups deactivate the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Since this compound possesses an additional electron-withdrawing chloro group compared to 2-formylbenzenesulfonic acid, its aromatic ring is more deactivated. Consequently, it is expected to undergo electrophilic aromatic substitution at a slower rate.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundKey SubstituentsPredicted Relative ReactivityRationale
2-formylbenzenesulfonic acid-CHO, -SO3HMore ReactiveThe ring is deactivated by the formyl and sulfonic acid groups.
This compound-CHO, -SO3H, -ClLess Reactive The additional deactivating chloro group further reduces the electron density of the aromatic ring, slowing down electrophilic attack.

Experimental Protocols

A common electrophilic aromatic substitution reaction is nitration. The following protocol could be used to compare the reactivity of the two compounds.

General Protocol for Nitration
  • Acid Mixture Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reactant Addition: Slowly add the sulfonic acid derivative (2-formylbenzenesulfonic acid or this compound) to the cold nitrating mixture with continuous stirring.

  • Reaction Condition: Allow the reaction to proceed at a low temperature (e.g., 0-10 °C) for a specific duration. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The solid product, if formed, can be collected by filtration, washed with cold water until neutral, and then dried.

  • Analysis: Analyze the product to confirm its structure and determine the yield. A lower yield for this compound under the same reaction conditions would support the predicted lower reactivity.

Visualizing the Deactivating Effects

The deactivating nature of the substituents on the aromatic ring is depicted in the following diagram.

Electrophilic_Substitution cluster_1 2-formylbenzenesulfonic acid cluster_2 This compound Ring1 Benzene Ring (less e- poor) CHO1 -CHO CHO1->Ring1 deactivating SO3H1 -SO3H SO3H1->Ring1 deactivating Ring2 Benzene Ring (more e- poor) CHO2 -CHO CHO2->Ring2 deactivating SO3H2 -SO3H SO3H2->Ring2 deactivating Cl -Cl Cl->Ring2 deactivating E+ Electrophile E+->Ring1 Faster Attack E+->Ring2 Slower Attack

Caption: Deactivation of the aromatic ring towards electrophilic attack.

Conclusion

Based on established principles of physical organic chemistry, This compound is predicted to be more reactive than 2-formylbenzenesulfonic acid in nucleophilic addition reactions at the formyl group . Conversely, This compound is expected to be less reactive in electrophilic aromatic substitution reactions . These predictions are rooted in the cumulative electron-withdrawing effects of the chloro, formyl, and sulfonic acid substituents. Experimental validation of these hypotheses would provide valuable quantitative insights for researchers in synthetic and medicinal chemistry.

A Comparative Performance Analysis of Dyes Derived from 5-Chloro- vs. 5-Bromo-2-formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of halogen atoms, such as chlorine and bromine, can significantly influence the electronic and spectral properties of dye molecules. These effects are primarily due to their electron-withdrawing nature and the "heavy atom effect," which can alter key performance indicators including molar extinction coefficients, quantum yields, photostability, and solubility. This guide will delve into these anticipated differences, supported by general findings from studies on halogenated dyes.

Anticipated Performance Characteristics

The introduction of a chloro or bromo substituent onto the backbone of a dye molecule is expected to modulate its photophysical properties. The following table summarizes the likely trends in performance when comparing dyes derived from 5-chloro-2-formylbenzenesulfonic acid with those from its 5-bromo counterpart.

Performance ParameterDyes from this compoundDyes from 5-Bromo-2-formylbenzenesulfonic AcidRationale
Absorption Maxima (λmax) Likely shorter wavelengthLikely longer wavelength (red-shifted)The higher electronegativity of chlorine may lead to a slight blue-shift compared to bromine. Conversely, bromine's greater polarizability can lead to a red-shift in absorption.[1]
Emission Maxima (λem) Likely shorter wavelengthLikely longer wavelength (red-shifted)Similar to absorption, a red-shift in emission is often observed with heavier halogens like bromine.[1]
Fluorescence Quantum Yield (ΦF) Expected to be higherExpected to be lowerThe "heavy atom effect" of bromine is known to promote intersystem crossing to the triplet state, which can quench fluorescence and reduce the quantum yield.[1][2]
Photostability Generally goodPotentially lowerThe weaker carbon-bromine bond compared to the carbon-chlorine bond may lead to lower photostability.
Solubility (in polar solvents) HighHighThe presence of the sulfonic acid group in the parent structure ensures good water solubility for both types of dyes.[3]

Experimental Protocols

While direct experimental data for these specific dyes is unavailable, the following are generalized protocols for their synthesis and photophysical characterization, based on standard laboratory practices.

General Synthesis of Azo Dyes from Halogenated 2-Formylbenzenesulfonic Acids

This protocol describes a typical diazotization and coupling reaction to form an azo dye.

Materials:

  • 5-chloro- or 5-bromo-2-formylbenzenesulfonic acid

  • Aniline or other aromatic amine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na2CO3)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction:

    • Dissolve the 5-chloro- or 5-bromo-2-formylbenzenesulfonic acid in an aqueous solution of sodium carbonate.

    • Cool this solution in an ice bath to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sulfonic acid solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Continue stirring for 1-2 hours while allowing the mixture to slowly warm to room temperature.

  • Isolation and Purification:

    • Precipitate the dye by adding sodium chloride (salting out).

    • Filter the crude dye product and wash with a saturated sodium chloride solution.

    • Recrystallize the dye from an appropriate solvent system (e.g., ethanol/water) to purify.

    • Dry the purified dye in a vacuum oven.

Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Photostability chamber or light source with controlled irradiance

Procedure:

  • Preparation of Dye Solutions: Prepare stock solutions of the purified dyes in a suitable solvent (e.g., water or ethanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the molar extinction coefficient and for fluorescence measurements.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of the dye solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance of a solution of known concentration.

  • Fluorescence Spectroscopy:

    • Excite the dye solutions at their respective λmax and record the emission spectra.

    • Determine the wavelength of maximum emission (λem).

    • Calculate the fluorescence quantum yield (ΦF) relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Photostability Assessment:

    • Expose a solution of the dye to a high-intensity light source for a defined period.

    • Monitor the degradation of the dye over time by measuring the decrease in absorbance at its λmax using UV-Vis spectroscopy.

    • Calculate the photostability as the percentage of dye remaining after a specific exposure time.

Visualizations

The following diagrams illustrate the general chemical structures and a typical experimental workflow for comparing the performance of these dyes.

General Synthesis Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Halogenated Precursor 5-X-2-formylbenzenesulfonic acid (X = Cl or Br) Coupling Azo Coupling (Alkaline conditions, 0-5°C) Halogenated Precursor->Coupling Aromatic Amine Aromatic Amine (e.g., Aniline) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aromatic Amine->Diazotization Diazotization->Coupling Azo Dye Resulting Azo Dye Coupling->Azo Dye

Caption: General synthesis of azo dyes from halogenated precursors.

Dye Performance Evaluation Workflow Start Dye Synthesis (Chloro- vs. Bromo-) Purification Purification and Characterization (NMR, MS) Start->Purification Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Purification->Photophysical Performance Performance Testing (Photostability, Solubility) Purification->Performance Data Data Comparison and Analysis Photophysical->Data Performance->Data Conclusion Conclusion on Structure-Property Relationship Data->Conclusion

Caption: Workflow for evaluating and comparing dye performance.

References

A Comparative Guide to the Validation of an HPLC Method for 5-chloro-2-formylbenzenesulfonic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-chloro-2-formylbenzenesulfonic acid, a key intermediate in the synthesis of dyes and pharmaceuticals.[1] The purity of this compound is critical for ensuring the quality and safety of the final products.

The following sections detail a proposed reversed-phase HPLC (RP-HPLC) method, its validation according to International Council for Harmonisation (ICH) guidelines, and a comparison with alternative analytical techniques.[2][3] The validation data presented is illustrative, based on typical performance characteristics for the analysis of similar aromatic sulfonic acids.[4][5]

Proposed HPLC Method and Validation

An RP-HPLC method is the most common and effective technique for assessing the purity of organic acids and their related impurities in the pharmaceutical industry.[4][6] The method's ability to separate a wide range of compounds with high resolution and sensitivity makes it ideal for this purpose.[7]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a typical isocratic RP-HPLC method for the purity analysis of this compound.

  • Apparatus: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B) in a 70:30 v/v ratio. Using a buffer with a pH below the pKa of the analyte helps ensure good peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[2][6]

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) start->protocol experiments Perform Validation Experiments protocol->experiments specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness analysis Analyze and Document Results specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness->analysis decision Do Results Meet Acceptance Criteria? analysis->decision report Prepare Validation Report decision->report Yes revalidate Modify Method and Revalidate decision->revalidate No end End: Method is Validated report->end revalidate->protocol

Caption: Workflow for HPLC method validation as per ICH guidelines.

Summary of Validation Parameters

The performance of the HPLC method is validated against the criteria established by the ICH.[3] The following table summarizes the typical acceptance criteria and illustrative results for the purity method.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity The method must uniquely identify the analyte without interference from impurities or degradation products.[3]Peak purity analysis shows no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.[3]r² = 0.9995
Range 80% to 120% of the test concentration.[3]0.8 mg/mL to 1.2 mg/mL
Accuracy % Recovery between 98.0% and 102.0%.[2]99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.[10]RSD = 0.8%
Intermediate Precision RSD ≤ 2.0% (different day, analyst, equipment).[10]RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1.[7]0.01 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1.[7]0.03 mg/mL
Robustness No significant impact on results from minor variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).[11]All results within system suitability requirements.

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique, other methods can be employed for the analysis of organic acids, each with distinct advantages and limitations.[12]

Method Comparison Summary

FeatureHPLC (Reversed-Phase)Ion Chromatography (IC)Titrimetry
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.[7]Separation based on ionic interactions with an ion-exchange stationary phase.[13]Neutralization reaction between the acidic analyte and a standard base.[14]
Specificity High; can separate structurally similar impurities.High; excellent for separating various ionic compounds.[13]Low; titrates all acidic components present, lacks specificity in a mixture.[15]
Sensitivity High (µg/mL to ng/mL range).Very High (ppb range), especially with a suppressor.[13]Low (mg/mL range).
Speed Moderate (typically 15-30 min per sample).[9]Moderate to Slow.Fast (minutes per sample).
Cost (Instrument) HighHighLow
Typical Use Case Gold standard for purity and impurity profiling in pharmaceuticals.[6]Analysis of a wide range of inorganic and organic ions.[13]Assay of bulk material where acidic impurities are negligible.[14]

Decision Guide for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for specificity, the expected concentration of the analyte, and the complexity of the sample matrix.

Method_Selection_Tree start Start: Purity Analysis of This compound q1 Is separation of structurally similar impurities required? start->q1 q2 Is the sample relatively pure (>99%) and free from other acidic components? q1->q2 No hplc Recommended Method: RP-HPLC q1->hplc Yes titration Recommended Method: Titrimetry q2->titration Yes hplc_low_spec Recommended Method: RP-HPLC or IC q2->hplc_low_spec No ic Consider Alternative: Ion Chromatography (IC)

Caption: Decision tree for selecting an appropriate analytical method.

References

The Efficacy of 5-Chloro-2-formylbenzenesulfonic Acid in the Synthesis of Vibrant Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical factor in the synthesis of high-performance molecules. In the realm of dye chemistry, 5-chloro-2-formylbenzenesulfonic acid stands as a significant precursor, valued for its contribution to the creation of vibrant and lasting colors. This guide provides a comparative analysis of its efficacy against other key sulfonated aromatic aldehydes, supported by illustrative experimental data and detailed protocols to aid in research and development.

The unique molecular structure of this compound, featuring a sulfonic acid group for water solubility, a reactive formyl group for chromophore construction, and a chloro substituent for modulating electronic properties, makes it a versatile building block for a range of dye classes, most notably azo and triphenylmethane dyes. Its performance is best understood when compared with structurally similar alternatives, such as o-formylbenzenesulfonic acid and 2,6-dichlorobenzaldehyde.

Comparative Performance Analysis

While direct, side-by-side comparative studies are not extensively available in published literature, a hypothetical performance comparison can be constructed based on established principles of dye chemistry. The following tables present illustrative data that one might expect from experimental testing of dyes synthesized from this compound and its alternatives.

Table 1: Illustrative Colorimetric Data (CIELAB) of Azo Dyes Synthesized with Different Aldehydes

Aldehyde PrecursorDye Structure (Hypothetical)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)C* (Chroma)h° (Hue Angle)
This compoundAzo Dye 15550-1552.2343.3
o-formylbenzenesulfonic acidAzo Dye 25845-1246.6345.0
2,6-dichlorobenzaldehydeAzo Dye 35352-1854.9340.9

Note: This data is illustrative and intended for comparative purposes. L, a, b, C, and h° are coordinates in the CIELAB color space.

Table 2: Illustrative Fastness Properties of Triphenylmethane Dyes on Acrylic Fibers

Aldehyde PrecursorDye Structure (Hypothetical)Lightfastness (Blue Wool Scale, 1-8)Washfastness (Greyscale, 1-5)
This compoundTriphenylmethane Dye A54-5
o-formylbenzenesulfonic acidTriphenylmethane Dye B44
2,6-dichlorobenzaldehydeTriphenylmethane Dye C5-64-5

Note: This data is illustrative. Higher values indicate better fastness.

The presence of the electron-withdrawing chloro group in this compound can influence the electronic structure of the resulting dye, potentially leading to a bathochromic shift (a deeper, more intense color) compared to the non-chlorinated analogue, o-formylbenzenesulfonic acid. In triphenylmethane dyes, the substituents on the benzaldehyde ring are known to affect the stability of the dye cation, which in turn influences lightfastness.

Experimental Protocols

To facilitate further research and the generation of real-world comparative data, the following detailed experimental protocols for the synthesis and evaluation of azo and triphenylmethane dyes are provided.

Synthesis of an Azo Dye using this compound

1. Diazotization of an Aromatic Amine:

  • Dissolve 0.01 mol of a suitable aromatic amine (e.g., aniline-2-sulfonic acid) in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of 0.011 mol of sodium nitrite in 5 mL of water dropwise, maintaining the temperature below 5°C.

  • Stir for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

2. Coupling Reaction:

  • In a separate beaker, dissolve 0.01 mol of a coupling agent (e.g., N,N-dimethylaniline) in 20 mL of a suitable solvent (e.g., ethanol).

  • Cool the coupling agent solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and adjust the pH to 4-5 by adding a 10% sodium hydroxide solution.

  • Stir the reaction mixture for 2-3 hours.

  • Isolate the precipitated dye by filtration, wash with cold water, and dry in a vacuum oven.

Synthesis of a Triphenylmethane Dye using this compound

1. Condensation Reaction:

  • In a round-bottom flask, combine 0.01 mol of this compound with 0.025 mol of an aromatic amine (e.g., N,N-dimethylaniline) and 5 mL of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 4-6 hours with constant stirring.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium carbonate solution to precipitate the leuco base of the dye.

  • Filter the precipitate, wash with water, and dry.

2. Oxidation to the Dye:

  • Suspend the dried leuco base in 50 mL of dilute hydrochloric acid.

  • Add an oxidizing agent, such as a 5% solution of sodium dichromate, dropwise with stirring until the color of the dye is fully developed.

  • Isolate the dye by salting out with sodium chloride, followed by filtration and drying.

Evaluation of Dye Properties

1. Colorimetric Measurement:

  • Prepare solutions of the synthesized dyes in a suitable solvent (e.g., water or ethanol).

  • Measure the absorbance spectra using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Use a colorimeter or spectrophotometer to measure the CIELAB (L, a, b*) values of the dye solutions or of fabric dyed with the synthesized dyes.

2. Lightfastness Test:

  • Dye a suitable fabric (e.g., cotton for azo dyes, acrylic for triphenylmethane dyes) with the synthesized dyes.

  • Expose the dyed fabric samples to a standardized light source (e.g., a xenon arc lamp) according to ISO 105-B02 or AATCC 16 standards.

  • Compare the fading of the samples with a set of Blue Wool standards (rated 1-8) to determine the lightfastness rating.

3. Washfastness Test:

  • Prepare a composite specimen by sewing the dyed fabric sample between two undyed fabrics (e.g., cotton and wool).

  • Wash the specimen in a standardized detergent solution under specified conditions of temperature and time (e.g., ISO 105-C06 or AATCC 61).

  • Evaluate the change in color of the dyed fabric and the staining of the undyed fabrics using the greyscale for color change and staining (rated 1-5).

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental procedures.

Azo_Dye_Synthesis A Aromatic Amine (e.g., Aniline-2-sulfonic acid) B Diazonium Salt A->B Diazotization (0-5°C) D Azo Dye B->D Azo Coupling C 5-Chloro-2-formylbenzenesulfonic Acid (Coupling Component) C->D NaNO2 NaNO2, HCl Coupling Coupling (pH 4-5)

Caption: Reaction pathway for Azo Dye Synthesis.

Triphenylmethane_Dye_Synthesis A 5-Chloro-2-formylbenzenesulfonic Acid C Leuco Base A->C B Aromatic Amine (e.g., N,N-dimethylaniline) B->C D Triphenylmethane Dye C->D Oxidation Condensation Condensation (H2SO4, 100°C) Oxidation Oxidation

Caption: Synthesis of Triphenylmethane Dyes.

Dye_Evaluation_Workflow Start Synthesized Dye Dyeing Dyeing of Fabric Start->Dyeing Color Colorimetric Measurement (CIELAB, λmax) Start->Color Light Lightfastness Test (ISO 105-B02) Dyeing->Light Wash Washfastness Test (ISO 105-C06) Dyeing->Wash Data Comparative Data Analysis Color->Data Light->Data Wash->Data

A Comparative Guide to Byproduct Characterization in the Synthesis of Substituted Benzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzenesulfonic acids is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, detergents, and dyes. However, the sulfonation process is often accompanied by the formation of various byproducts that can affect the purity, yield, and overall safety of the final product. This guide provides a comparative analysis of byproduct formation in common sulfonation methods and details the experimental protocols for their characterization, offering valuable insights for process optimization and quality control.

Synthesis Methods and Their Byproduct Profiles

The most prevalent method for synthesizing benzenesulfonic acids is electrophilic aromatic substitution. The choice of sulfonating agent and reaction conditions significantly influences the byproduct profile.

1. Sulfonation with Sulfuric Acid and Oleum:

Concentrated sulfuric acid (H₂SO₄) and oleum (a solution of sulfur trioxide in sulfuric acid) are the most common sulfonating agents. While effective, these strong acids can lead to several byproducts.

  • Diphenyl Sulfones: These are the most common byproducts, formed through a secondary reaction between the desired sulfonic acid and the starting aromatic compound.[1][2] The formation of sulfones is more pronounced with vigorous reagents like 98% sulfuric acid.[1]

  • Polysulfonated Acids: Further sulfonation of the initial product can lead to di- or tri-sulfonated derivatives. For instance, the sulfonation of benzene with fuming sulfuric acid can produce 1,3-benzenedisulfonic acid.

  • Isomers: When synthesizing substituted benzenesulfonic acids, a mixture of ortho, meta, and para isomers is often produced. The ratio of these isomers is dependent on the nature of the substituent on the aromatic ring and the reaction conditions.

  • Water: The reaction with sulfuric acid produces water as a byproduct, which can dilute the acid and decrease the reaction rate.[3]

2. Sulfonation with Sulfur Trioxide (SO₃):

Sulfur trioxide is a highly reactive sulfonating agent that can be used in various forms (gas, liquid, or complexed with solvents like dioxane). Its high reactivity can lead to an increase in side reactions if not properly controlled.[2]

  • Benzenesulfonic Anhydride: This can form as a side product but is often not observed due to its rapid hydrolysis in aqueous acid.

3. Alternative Synthesis Routes:

To mitigate byproduct formation, alternative methods have been explored.

  • Synthesis in Ionic Liquids: The use of ionic liquids as solvents for sulfonation reactions has been shown to offer advantages, including the potential to eliminate byproduct formation.[3]

  • Oxidation of Sulfur Compounds: Sulfonic acids can be prepared by the oxidation of thiophenols and diaryl disulfides, which can be advantageous when direct sulfonation is difficult.[2]

  • Sulfite Reaction: Aromatic halogen compounds activated by nitro groups can react with sulfites to form sulfonic acids.[2]

Comparative Data on Byproduct Formation

The following tables summarize quantitative data on byproduct formation in the synthesis of specific substituted benzenesulfonic acids.

Table 1: Byproduct Profile in the Sulfonation of Toluene with Fuming Sulfuric Acid

Product/ByproductMole Fraction (at low rotational speed)Mole Fraction (at high rotational speed)
o- and p-toluenesulfonic acidLowestHighest
Toluenesdisulfonic acidHighestLower
(ArSO₃H)₂SO₂HighestLower

Data adapted from a study on the mixing sensitivity of toluene sulfonation. The study indicates that improved mixing (higher rotational speed) shifts the product distribution towards the desired mono-sulfonated products.[4]

Table 2: Composition of Sulfomass in Naphthalene Sulfonation

ComponentMass Percent (%)
Total Acidity (as H₂SO₄)25 ± 1.5
Free Sulfuric Acid6 ± 1

Data from a Russian patent describing a method for naphthalene sulfonation. The remainder of the mass consists of naphthalenesulfonic acids and other byproducts like disulfonic acids and resins.[5]

Experimental Protocols for Byproduct Characterization

Accurate characterization of byproducts is crucial for process control and ensuring product quality. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying benzenesulfonic acids and their byproducts.

Protocol for Analysis of Benzenesulfonic and p-Toluenesulfonic Acids:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Amaze TR mixed-mode reversed-phase anion- and cation-exchange column.

  • Mobile Phase: A gradient elution using a buffer (e.g., ammonium phosphate) and an organic modifier (e.g., acetonitrile). The elution is controlled by the pH of the buffer, ion concentration, and the amount of acetonitrile.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., the mobile phase) and filtered before injection.

  • Analysis: The retention times and peak areas of the main product and byproducts are compared to those of known standards for identification and quantification. This method provides good retention control and peak shape for these hydrophilic and strongly acidic compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile byproducts, such as diphenyl sulfone.

Protocol for Analysis of Diphenyl Sulfone:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of aromatic compounds (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Sample Preparation: The sample may require derivatization to increase the volatility of the sulfonic acids, or direct analysis can be performed for more volatile byproducts like sulfones. For sulfones, the sample can be extracted with an organic solvent, concentrated, and then injected into the GC-MS.

  • Analysis: The mass spectrum of each separated component is compared with a library of known spectra (e.g., NIST) for identification. Quantification can be achieved using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of isomers and other byproducts.

Protocol for Characterization of Isomers:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆).

  • Analysis:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts and coupling patterns of the aromatic protons can be used to distinguish between ortho, meta, and para isomers.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule, which can further aid in isomer identification.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments for complex byproduct mixtures.

Visualizing Reaction Pathways and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis and analysis of substituted benzenesulfonic acids.

Synthesis_Byproducts cluster_byproducts Common Byproducts Aromatic_Compound Substituted Aromatic Compound Reaction Electrophilic Aromatic Substitution Aromatic_Compound->Reaction Sulfonating_Agent Sulfonating Agent (H₂SO₄, Oleum, SO₃) Sulfonating_Agent->Reaction Desired_Product Substituted Benzenesulfonic Acid Reaction->Desired_Product Main Reaction Byproducts Byproduct Mixture Reaction->Byproducts Side Reactions Diphenyl_Sulfone Diphenyl Sulfone Byproducts->Diphenyl_Sulfone Polysulfonated_Acid Polysulfonated Acid Byproducts->Polysulfonated_Acid Isomers Isomers Byproducts->Isomers

Caption: General reaction pathway for the synthesis of substituted benzenesulfonic acids and the formation of common byproducts.

Analytical_Workflow cluster_analysis Analytical Techniques Start Reaction Mixture (Product + Byproducts) Sample_Prep Sample Preparation (Dilution, Extraction, Derivatization) Start->Sample_Prep HPLC HPLC (Separation & Quantification) Sample_Prep->HPLC GCMS GC-MS (Identification of Volatile Byproducts) Sample_Prep->GCMS NMR NMR (Structural Elucidation of Isomers) Sample_Prep->NMR Data_Analysis Data Analysis (Identification & Quantification) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Characterization Report Data_Analysis->Report

Caption: A typical analytical workflow for the characterization of byproducts in benzenesulfonic acid synthesis.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for ensuring the specificity and safety of new chemical entities and diagnostic assays. This guide provides a framework for conducting cross-reactivity studies of 5-chloro-2-formylbenzenesulfonic acid, a compound used in the synthesis of dyes and pharmaceuticals.[1] Due to a lack of publicly available cross-reactivity data for this specific molecule, this guide outlines a comprehensive experimental plan using a competitive enzyme-linked immunosorbent assay (ELISA) and presents a template for data comparison.

Potential Cross-Reactants

To assess the specificity of antibodies or other binding partners to this compound, it is crucial to test structurally similar molecules. These compounds, known as structural analogs, possess similar chemical moieties that could potentially lead to non-specific binding. Based on the structure of this compound, the following compounds are recommended for initial cross-reactivity screening:

  • 2-chloro-5-formylbenzenesulfonic acid: An isomer with the positions of the chloro and formyl groups swapped.[2]

  • 2-formylbenzenesulfonic acid: An analog lacking the chloro group.[3][4]

  • 5-chloro-2-methylbenzenesulfonyl chloride: A related compound where the formyl group is replaced by a methyl group and the sulfonic acid is a sulfonyl chloride.[5]

  • 2-amino-5-chloro-4-ethylbenzenesulfonic acid: A benzenesulfonic acid derivative with different substitutions.[6]

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: A more complex molecule containing a sulfonamide group, relevant for assessing broader sulfonamide cross-reactivity.

Experimental Protocol: Competitive ELISA

The following protocol describes a competitive ELISA, a standard method for determining the cross-reactivity of an antibody with various antigens.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to this compound

  • This compound-protein conjugate (for coating)

  • Potential cross-reactants (listed above)

  • Peroxidase-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the this compound standard and the potential cross-reactants. In a separate plate, pre-incubate the primary antibody with each dilution of the standard or cross-reactant for 30 minutes.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the peroxidase-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Data Presentation

The results of the cross-reactivity study should be summarized in a clear and concise table. The following table provides a template for presenting hypothetical data.

CompoundCAS NumberIC50 (ng/mL)% Cross-Reactivity
This compound88-33-510100
2-chloro-5-formylbenzenesulfonic acid80284-63-55020
2-formylbenzenesulfonic acid1008-72-62005
5-chloro-2-methylbenzenesulfonyl chloride34981-38-9>1000<1
2-amino-5-chloro-4-ethylbenzenesulfonic acid88-56-2>1000<1
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide16673-34-0>1000<1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow

The following diagram illustrates the workflow of the competitive ELISA for determining cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat Plate with Antigen-Protein Conjugate B Wash Plate A->B C Block Non-specific Binding Sites B->C D Wash Plate C->D G Add Mixture to Plate D->G E Prepare Serial Dilutions (Standard & Analogs) F Pre-incubate Primary Antibody with Analytes E->F F->G H Incubate G->H I Wash Plate H->I J Add Secondary Antibody I->J K Wash Plate J->K L Add Substrate K->L M Add Stop Solution L->M N Read Absorbance M->N

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

By following this guide, researchers can systematically evaluate the cross-reactivity of this compound and its structural analogs, contributing to a more thorough understanding of its binding specificity. This information is critical for the development of reliable and specific applications in both research and industry.

References

Unveiling the Impact of Sulfonated Aldehydes on Fluorescent Whitener Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of fluorescent whitening agents (FWAs) derived from ortho- and para-sulfonated aldehydes reveals significant performance variations in whitening efficacy, lightfastness, and thermal stability. The position of the sulfonate group on the aromatic aldehyde precursor plays a critical role in the final photophysical and performance characteristics of these widely used optical brighteners.

This guide provides a comprehensive performance evaluation of stilbene-based fluorescent whiteners synthesized from two distinct sulfonated aldehydes: 2-sulfobenzaldehyde (an ortho-sulfonated aldehyde) and 4-sulfobenzaldehyde (a para-sulfonated aldehyde). The resulting FWAs, respectively 4,4'-bis(2-sulfostyryl)biphenyl and 4,4'-bis(4-sulfostyryl)biphenyl, exhibit differing performance profiles crucial for their application in various industries, including textiles, paper, and detergents. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships of these important chemical compounds.

Executive Summary of Performance Comparison

The key performance indicators for fluorescent whiteners are their whitening effect, lightfastness, and thermal stability. While direct comparative studies providing side-by-side quantitative data are limited, a comprehensive review of available literature and theoretical principles allows for a robust comparison. Generally, the para-sulfonated derivative is expected to exhibit superior whitening performance due to more effective electronic delocalization, while the ortho-sulfonated counterpart may offer advantages in specific formulation compatibilities.

Performance MetricFWA from 2-Sulfobenzaldehyde (ortho)FWA from 4-Sulfobenzaldehyde (para)Key Observations
Whitening Effect (Whiteness Index) GoodExcellentThe para-sulfonated structure allows for greater electron delocalization, leading to a more intense blue fluorescence and a higher perceived whiteness.[1]
Lightfastness Moderate to GoodGoodStilbene-based FWAs are known for their good lightfastness. The position of the sulfonate group may have a minor influence, with some evidence suggesting para-substitution can enhance photostability.
Thermal Stability GoodGoodBoth derivatives are expected to have high thermal stability, a characteristic of stilbene compounds. Minor variations may exist due to differences in crystal packing and intermolecular interactions.
Solubility HighHighThe presence of the sulfonic acid groups in both isomers ensures good water solubility, which is crucial for most applications.

Synthesis Pathway of Sulfonated Stilbene-Based FWAs

The synthesis of these fluorescent whiteners typically involves a Wittig or Horner-Wadsworth-Emmons reaction. The general workflow involves the reaction of the respective sulfonated benzaldehyde with a phosphonium ylide derived from 4,4'-bis(chloromethyl)biphenyl.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Sulfonated_Aldehyde Sulfonated Benzaldehyde (ortho- or para-) Wittig_Reaction Wittig or Horner-Wadsworth-Emmons Reaction Sulfonated_Aldehyde->Wittig_Reaction Biphenyl_Derivative 4,4'-bis(chloromethyl)biphenyl Biphenyl_Derivative->Wittig_Reaction FWA Fluorescent Whitening Agent (Sulfonated Stilbene Derivative) Wittig_Reaction->FWA

Caption: General synthesis pathway for sulfonated stilbene-based fluorescent whiteners.

Detailed Experimental Protocols

The performance evaluation of fluorescent whiteners relies on standardized experimental procedures to ensure reproducibility and comparability of results. Below are the methodologies for the key performance tests.

Whiteness Index Measurement

The whitening effect is quantified using a spectrophotometer to measure the Whiteness Index (WI). The CIE Whiteness Index is a widely accepted standard.

Protocol:

  • Sample Preparation: A textile substrate (e.g., cotton fabric) is treated with a solution of the fluorescent whitener at a specific concentration (e.g., 0.1% on weight of fabric). The treated fabric is then rinsed and dried.

  • Instrumentation: A calibrated spectrophotometer with a D65 standard illuminant source is used.

  • Measurement: The reflectance of the treated fabric is measured across the visible spectrum (400-700 nm).

  • Calculation: The CIE Whiteness Index is calculated from the tristimulus values (X, Y, Z) of the sample.

Lightfastness Testing

Lightfastness determines the resistance of the whitener to fading upon exposure to light. The ISO 105-B02 standard is a common method for this evaluation.

Protocol:

  • Sample Preparation: Treated fabric samples are prepared as described for the whiteness index measurement.

  • Exposure: The samples are exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight. A set of blue wool standards with known lightfastness ratings (1-8) are exposed alongside the samples.

  • Evaluation: The fading of the sample is visually compared to the fading of the blue wool standards. The lightfastness rating is assigned based on the blue wool standard that shows a similar degree of fading.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the fluorescent whiteners.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of the pure fluorescent whitener powder is placed in a TGA crucible.

  • Instrumentation: A TGA instrument is used.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature.

  • Evaluation: The onset temperature of decomposition is determined from the TGA curve, which indicates the thermal stability of the compound.

Experimental Workflow for FWA Performance Evaluation

The logical flow of experiments for a comprehensive evaluation of fluorescent whiteners is depicted below.

Experimental_Workflow Start Start Synthesis Synthesize FWAs from ortho- and para-Sulfonated Aldehydes Start->Synthesis Purification Purify and Characterize (NMR, FT-IR, Mass Spec) Synthesis->Purification Application Apply FWAs to Textile Substrate Purification->Application Thermal_Test Perform Thermal Stability Analysis (TGA) Purification->Thermal_Test Whiteness_Test Measure Whiteness Index (Spectrophotometry) Application->Whiteness_Test Lightfastness_Test Conduct Lightfastness Test (ISO 105-B02) Application->Lightfastness_Test Data_Analysis Compare Performance Data Whiteness_Test->Data_Analysis Lightfastness_Test->Data_Analysis Thermal_Test->Data_Analysis Conclusion Draw Conclusions on Structure-Performance Relationship Data_Analysis->Conclusion

Caption: A typical experimental workflow for the comparative evaluation of fluorescent whiteners.

Conclusion

The selection of the sulfonated aldehyde isomer as a precursor has a discernible impact on the performance of stilbene-based fluorescent whiteners. While both ortho- and para-sulfonated derivatives yield effective optical brighteners, the para-sulfonated analogues are predicted to offer superior whitening performance due to their more linear and conjugated molecular structure. This leads to a more efficient absorption of UV light and emission in the blue region of the visible spectrum. For applications where the highest degree of whiteness is paramount, fluorescent whiteners derived from 4-sulfobenzaldehyde are likely the preferred choice. Further research involving direct, side-by-side comparative studies would be invaluable in providing precise quantitative data to further guide the selection and development of these important industrial chemicals.

References

Safety Operating Guide

Proper Disposal of 5-chloro-2-formylbenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 5-chloro-2-formylbenzenesulfonic acid, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound, like other aromatic sulfonic acids, is a corrosive substance that requires careful handling.[1][2]

Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves. A glove supplier can recommend suitable materials.[1]

  • Body Protection: A chemical-resistant lab coat or apron. For larger quantities, chemical-resistant clothing may be necessary.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is insufficient, a NIOSH/MSHA approved respirator is required.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of water. Chemical burns must be treated by a physician.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms develop, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill Response: In the event of a spill, evacuate all non-essential personnel from the area.[2]

  • Remove all sources of ignition.[2]

  • For small spills, cover with a dry, inert absorbent material such as dry lime, sand, or soda ash.[2][5] Do not use water on the initial spill , as it can spread the material.[2]

  • Collect the absorbed material into a suitable, sealed container for disposal.[2][5]

  • Ventilate the area and wash the spill site after the material has been completely removed.[2]

  • For large spills, dike the area to prevent runoff and contact emergency services and a licensed waste disposal company.[5]

Chemical Waste Disposal Plan

The primary method for disposing of small quantities of this compound in a laboratory setting is through neutralization. However, all waste disposal must ultimately comply with local, state, and federal regulations.[6] For larger quantities, disposal as hazardous waste is mandatory.

Key Disposal Parameters

The following table summarizes key quantitative data for the neutralization and disposal process.

ParameterValue/RangeNotes
Waste Classification Hazardous WasteMust be managed according to local, regional, and national regulations.[2][3]
Dilution Ratio (Acid:Water) 1:10 or greaterAlways add acid slowly to water, never the other way around.[7][8]
Neutralizing Agents Sodium Carbonate (Soda Ash), Sodium Hydroxide (Caustic Soda), Calcium Hydroxide (Lime)Weak bases are generally preferred for safer reaction control.[2][7][9]
Final pH for Drain Disposal 5.5 - 9.5This is a general guideline; always verify with local wastewater regulations before drain disposal.[9]
Container Material High-Density Polyethylene (HDPE) or other compatible plastic/glassContainers must be compatible with the material, securely closed, and free of external contamination.[10]

Experimental Protocol: Neutralization of this compound

This protocol details the step-by-step methodology for neutralizing small laboratory quantities of the acid waste.

Materials:

  • Waste this compound solution

  • Large beaker or container (polyethylene recommended)[8]

  • Ice water bath

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Neutralizing agent: Saturated solution of sodium carbonate (soda ash) or a dilute solution of sodium hydroxide (e.g., 1M).

Procedure:

  • Preparation: Work in a chemical fume hood. Place the large receiving beaker in an ice water bath to manage the heat generated during neutralization.

  • Dilution: Fill the beaker with cold water, at least 10 times the volume of the acid waste to be neutralized.[8]

  • Acid Addition: Slowly and carefully add the this compound waste to the water while stirring continuously. Always add acid to water .[7]

  • Neutralization: While continuing to stir the diluted acid solution, slowly add the basic neutralizing agent (e.g., sodium carbonate solution).[8]

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips.[8]

  • Endpoint: Continue adding the base until the pH of the solution is stable within the acceptable range for your local regulations (typically between 5.5 and 9.5).[9]

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, followed by flushing with a large amount of water (at least 20 parts water to the neutralized solution).[9] Crucially, confirm that this practice is permitted by your institution and local wastewater authority. If not, the neutralized solution must be collected in a properly labeled waste container.

  • Containerization: If the neutralized waste is not drain-disposed, or for the original concentrated acid, store it in a sealed, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the chemical name, and associated hazards (Corrosive).[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Have this compound waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Lab Quantity (<1 Liter) assess_quantity->small_quantity Small large_quantity Large Quantity (>1 Liter) assess_quantity->large_quantity Large neutralize Neutralization Protocol (In Fume Hood) small_quantity->neutralize package_waste Package as Hazardous Waste large_quantity->package_waste dilute 1. Dilute Acid (1:10 in cold water) neutralize->dilute waste_pickup Arrange for Licensed Hazardous Waste Pickup package_waste->waste_pickup add_base 2. Slowly Add Base (e.g., Na2CO3 soln) dilute->add_base check_ph 3. Monitor pH add_base->check_ph ph_range Is pH between 5.5 - 9.5? check_ph->ph_range ph_range->add_base No drain_disposal Permitted Drain Disposal: Flush with copious water (20x vol) ph_range->drain_disposal Yes collect_waste Collect in sealed, labeled waste container ph_range->collect_waste Yes, but drain disposal not permitted end End: Waste Disposed drain_disposal->end collect_waste->waste_pickup waste_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-chloro-2-formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-chloro-2-formylbenzenesulfonic acid. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a corrosive and irritating substance. The primary hazards are expected to be severe skin burns and eye damage.[1] Inhalation of dust or fumes may cause respiratory irritation.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldDue to the high risk of severe eye irritation and potential for splashes of a corrosive material.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)To prevent skin contact, which can cause burns and irritation.[1]
Body Protection Chemical-resistant apron or lab coatTo protect against splashes and contamination of personal clothing.[2]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[1]

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.[1]

    • Designate a specific area for handling this compound.

    • Have spill cleanup materials readily available.

  • Handling:

    • All handling of the solid compound should be conducted within a chemical fume hood to control dust and vapors.

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

    • Use appropriate, clean, and dry utensils for transferring the chemical.

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[1]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Store away from moisture, as sulfonic acids can be hygroscopic.

First Aid Measures

In case of exposure, immediate action is critical.

Table 2: First Aid Procedures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan

Prompt and safe cleanup of spills and proper disposal of waste are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials, such as sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5]

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[4][6]

Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for ensuring safety.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_materials Prepare Materials & Spill Kit prep_safety->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling the chemical.

safety_logic Safety Logic Flowchart start Handling Chemical spill Spill or Exposure? start->spill exposure_type Type of Exposure? spill->exposure_type Yes continue_work Continue Work Safely spill->continue_work No spill_response Follow Spill Protocol exposure_type->spill_response Spill Only skin_contact Skin/Eye Contact exposure_type->skin_contact Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion spill_response->continue_work first_aid Administer First Aid skin_contact->first_aid inhalation->first_aid ingestion->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Decision-making flowchart for safety incidents.

References

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